Technical Documentation Center

[3-(2-Furyl)phenyl]methylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(2-Furyl)phenyl]methylamine
  • CAS: 771573-26-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3): Synthesis, Potential Applications, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Frontier of Unexplored Chemical Space In the landscape of drug discovery and chemical biology, a vast number of synthesized compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Unexplored Chemical Space

In the landscape of drug discovery and chemical biology, a vast number of synthesized compounds remain underexplored, representing a reservoir of potential for novel therapeutic agents. [3-(2-Furyl)phenyl]methylamine, identified by CAS number 771573-26-3, is one such molecule. While its presence is noted in several chemical supplier catalogs, a thorough review of the scientific literature reveals a conspicuous absence of in-depth studies into its synthesis, biological activity, and therapeutic potential.

This guide is intended to bridge this knowledge gap. As a Senior Application Scientist, my objective is not merely to present a datasheet of known facts, but to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the potential of this intriguing molecule. By leveraging established principles of organic synthesis and drawing parallels from structurally related compounds with known biological activities, this document will serve as a foundational resource. We will delve into a plausible and detailed synthetic route, hypothesize potential pharmacological applications based on structure-activity relationships of analogous compounds, and provide robust, step-by-step experimental protocols for its initial biological evaluation. This in-depth guide is designed to empower researchers to unlock the potential of [3-(2-Furyl)phenyl]methylamine and molecules of its class.

Section 1: Physicochemical and Structural Characteristics

A foundational understanding of a compound's physicochemical properties is paramount for any experimental design, from synthesis to biological screening. For [3-(2-Furyl)phenyl]methylamine, the following information has been compiled from supplier data and predictive modeling.

PropertyValueSource/Method
CAS Number 771573-26-3Chemical Abstracts Service
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Pale yellow liquid[1]
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)Predicted
pKa ~9.5 (amine)Predicted
LogP ~2.3Predicted

Note: Predicted values are generated using standard computational models and should be experimentally verified.

Section 2: Proposed Synthesis of [3-(2-Furyl)phenyl]methylamine

Overall Synthetic Scheme

Synthetic_Scheme 3-Bromobenzonitrile 3-Bromobenzonitrile Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromobenzonitrile->Suzuki_Coupling 2-Furylboronic_acid 2-Furylboronic acid 2-Furylboronic_acid->Suzuki_Coupling Intermediate 3-(Furan-2-yl)benzonitrile Suzuki_Coupling->Intermediate Pd catalyst, Base Reduction Nitrile Reduction (LiAlH4) Intermediate->Reduction Product [3-(2-Furyl)phenyl]methylamine Reduction->Product 1. LiAlH4, THF 2. H2O workup

Caption: Proposed two-step synthesis of [3-(2-Furyl)phenyl]methylamine.

Step 1: Suzuki-Miyaura Cross-Coupling of 3-Bromobenzonitrile and 2-Furylboronic Acid

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] This reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Experimental Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 2-furylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a 3:1 mixture of dioxane and water. Add a base, such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 3-(furan-2-yl)benzonitrile, by column chromatography on silica gel.

Step 2: Reduction of 3-(Furan-2-yl)benzonitrile to [3-(2-Furyl)phenyl]methylamine

The reduction of the nitrile group to a primary amine is a common transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[1][4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add a solution of 3-(furan-2-yl)benzonitrile (1.0 eq) in anhydrous THF to the suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup: Filter the resulting suspension and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [3-(2-Furyl)phenyl]methylamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Section 3: Potential Pharmacological Applications and Mechanistic Insights

The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[8][9][10] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] The benzylamine scaffold is also a common feature in pharmacologically active compounds. The combination of these two pharmacophores in [3-(2-Furyl)phenyl]methylamine suggests several potential avenues for therapeutic applications.

Hypothesized Biological Targets and Therapeutic Areas
  • Kinase Inhibition: Many small molecule kinase inhibitors feature aromatic and heteroaromatic ring systems. The phenyl-furan core of the target molecule could potentially bind to the ATP-binding pocket of various kinases, suggesting a potential role in oncology or inflammatory diseases.[13][14]

  • Antimicrobial Activity: Furan derivatives have a long history as antimicrobial agents.[6][15][16] The target molecule could be investigated for its efficacy against a panel of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Activity: The benzylamine scaffold is present in many CNS-active drugs. It is plausible that [3-(2-Furyl)phenyl]methylamine could interact with neurotransmitter receptors or transporters.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies exist for [3-(2-Furyl)phenyl]methylamine, insights can be drawn from related compound classes. For kinase inhibitors, for example, the nature and position of substituents on the phenyl and furan rings can significantly impact potency and selectivity.[17] For antimicrobial agents, lipophilicity and the presence of hydrogen bond donors and acceptors are often critical for activity.[8]

Section 4: Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of [3-(2-Furyl)phenyl]methylamine, a tiered screening approach is recommended. This section provides detailed, step-by-step protocols for initial in vitro assays.

Workflow for Biological Screening

Screening_Workflow Start [3-(2-Furyl)phenyl]methylamine Primary_Screening Primary Screening Start->Primary_Screening Kinase_Panel Broad Kinase Panel Assay Primary_Screening->Kinase_Panel Antimicrobial_Assay MIC/MBC Determination Primary_Screening->Antimicrobial_Assay Secondary_Screening Secondary Screening (for active compounds) Kinase_Panel->Secondary_Screening Antimicrobial_Assay->Secondary_Screening Dose_Response IC50/EC50 Determination Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A tiered workflow for the biological evaluation of [3-(2-Furyl)phenyl]methylamine.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for screening the compound against a panel of kinases to identify potential inhibitory activity.[13][18]

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [3-(2-Furyl)phenyl]methylamine stock solution in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of [3-(2-Furyl)phenyl]methylamine in assay buffer.

  • Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value if significant inhibition is observed.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the compound against various bacterial strains.[8][17][19]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • [3-(2-Furyl)phenyl]methylamine stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of [3-(2-Furyl)phenyl]methylamine in MHB in the wells of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Section 5: Conclusion and Future Directions

[3-(2-Furyl)phenyl]methylamine represents a molecule with significant, yet unexplored, potential in the realm of drug discovery. This technical guide has provided a robust framework for its synthesis and initial biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical reactions, offering a clear path to obtaining the compound for further study.

The hypothesized pharmacological applications in kinase inhibition and antimicrobial therapy are grounded in the known biological activities of its constituent pharmacophores. The detailed experimental protocols provided herein offer a starting point for researchers to begin to unravel the true biological profile of this compound.

Future work should focus on the successful synthesis and purification of [3-(2-Furyl)phenyl]methylamine, followed by the execution of the proposed screening workflows. Positive results in these initial assays would warrant more in-depth mechanism of action studies and the initiation of a lead optimization program to explore the structure-activity relationships of this promising chemical scaffold.

References

  • BenchChem. (n.d.). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mechanism (LAH reduction nitrile to amine) - ChemicalDesk.Com. (2011, November 23). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]

  • reduction of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved from [Link]

  • Reduction of nitriles to primary amines with LiAlH4 – Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Pharmacological activity of furan derivatives. (2024, December 10). Retrieved from [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (n.d.). Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (n.d.). Retrieved from [Link]

  • 16: Synthetis route for 3-Bromobenzylamine. A predicted one-step... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. (n.d.). Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved from [Link]

Sources

Exploratory

[3-(2-Furyl)phenyl]methylamine physical and chemical data

Technical Monograph: [3-(2-Furyl)phenyl]methylamine Executive Summary [3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3) is a biaryl alkylamine scaffold widely utilized in medicinal chemistry as a "fragment-based" buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [3-(2-Furyl)phenyl]methylamine

Executive Summary

[3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3) is a biaryl alkylamine scaffold widely utilized in medicinal chemistry as a "fragment-based" building block.[1] Characterized by a phenyl ring substituted at the meta-position with a 2-furyl moiety and a primary aminomethyl group, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics. Its structural rigidity, combined with the hydrogen-bonding potential of the primary amine and the lipophilicity of the furan ring, makes it an ideal pharmacophore for exploring structure-activity relationships (SAR) in drug discovery.

Physicochemical Data

PropertyDataNote
IUPAC Name [3-(Furan-2-yl)phenyl]methanaminePreferred IUPAC
CAS Number 771573-26-3 Primary Identifier
Molecular Formula

Molecular Weight 173.21 g/mol
Physical State Solid or Viscous OilLow-melting solid (dependent on purity/salt form)
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility (free base)
pKa (Predicted) ~9.5 (Amine), ~-3.0 (Furan O)Basic primary amine
LogP (Predicted) 2.1 - 2.5Lipophilic
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon

Synthetic Methodologies

The synthesis of [3-(2-Furyl)phenyl]methylamine is most reliably achieved via Suzuki-Miyaura Cross-Coupling , a palladium-catalyzed reaction that couples an organoboron species with an aryl halide. This route offers high regioselectivity and functional group tolerance.[2]

Primary Route: Suzuki-Miyaura Coupling

This protocol utilizes 3-bromobenzylamine (often N-protected to prevent catalyst poisoning) and 2-furanboronic acid.

Reaction Scheme:

  • Protection : 3-Bromobenzylamine

    
    N-Boc-3-bromobenzylamine.
    
  • Coupling : N-Boc-3-bromobenzylamine + 2-Furanboronic acid

    
    N-Boc-intermediate.
    
  • Deprotection : N-Boc-intermediate

    
     [3-(2-Furyl)phenyl]methylamine.
    
Detailed Experimental Protocol (Best Practice)

Step 1: Protection (if starting from free amine)

  • Reagents : 3-Bromobenzylamine (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Procedure : Stir reactants in DCM at

    
     to RT for 4 hours. Wash with water/brine. Dry over 
    
    
    
    .[3] Concentrate to yield tert-butyl (3-bromobenzyl)carbamate.

Step 2: Suzuki Coupling

  • Reagents :

    • tert-Butyl (3-bromobenzyl)carbamate (1.0 eq)

    • 2-Furanboronic acid (1.2 eq)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 M aq. solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure :

    • Charge a reaction vessel with the aryl bromide, boronic acid, and catalyst under an inert atmosphere (

      
       or Ar).
      
    • Add degassed 1,4-dioxane and aqueous

      
      .
      
    • Heat to

      
       for 12-16 hours. Monitor by TLC/LC-MS.
      
    • Cool to RT, filter through Celite, and dilute with EtOAc.

    • Wash with water and brine. Dry organic layer (

      
      ) and concentrate.
      
    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

  • Reagents : Trifluoroacetic acid (TFA) (10-20 eq), DCM.

  • Procedure :

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA dropwise at

      
      . Stir at RT for 2-4 hours.
      
    • Concentrate in vacuo to remove excess TFA.

    • Basification : Redissolve residue in DCM/MeOH, wash with saturated

      
       or treat with basic resin to obtain the free base. Alternatively, isolate as the HCl or TFA salt.
      

Synthesis Workflow Visualization

SuzukiSynthesis Start 3-Bromobenzylamine Protection Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Protection Intermediate1 N-Boc-3-bromobenzylamine Protection->Intermediate1 Coupling Step 2: Suzuki Coupling (2-Furanboronic acid, Pd cat., K2CO3) Intermediate1->Coupling Intermediate2 N-Boc-3-(2-furyl)benzylamine Coupling->Intermediate2 Deprotection Step 3: Acid Deprotection (TFA/DCM or HCl/Dioxane) Intermediate2->Deprotection Final [3-(2-Furyl)phenyl]methylamine (Target) Deprotection->Final

Caption: Step-by-step synthetic pathway for [3-(2-Furyl)phenyl]methylamine via Suzuki cross-coupling.

Applications in Drug Discovery

This compound is primarily used as a fragment or intermediate in the synthesis of bioactive molecules.

  • Kinase Inhibition : The furan ring can act as a hydrogen bond acceptor or hydrophobic clamp in the ATP-binding pocket of kinases. The benzylamine moiety provides a flexible linker to extend into the solvent-exposed region or interact with the hinge region.

  • GPCR Ligands : Biaryl scaffolds are common in ligands for receptors such as Dopamine (D2/D3) and Serotonin (5-HT). The 3-furyl substitution provides a distinct steric and electronic profile compared to a simple biphenyl system.

  • Peptidomimetics : Used to introduce a rigid aromatic turn mimetic in peptide chains.

Safety & Handling (GHS Classification)

Signal Word : WARNING

Hazard CodeStatementPrecaution
H302 Harmful if swallowed.Wash hands thoroughly after handling.
H315 Causes skin irritation.[4]Wear protective gloves.[5]
H319 Causes serious eye irritation.Wear eye protection/face protection.
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area.

Handling Protocol :

  • Always handle inside a chemical fume hood.

  • Avoid contact with strong oxidizing agents.

  • Store in a cool, dry place under inert gas (Nitrogen or Argon) to prevent oxidation of the furan ring or formation of carbamates from atmospheric

    
    .
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocol described).
  • PubChem . Compound Summary: Furan-2-yl(phenyl)methanamine (Analogous Structure). Retrieved from [Link]

Sources

Foundational

The Furan Scaffold: From Pyromucic Acid to Metabolic Liability

An In-Depth Technical Guide for Drug Discovery & Development Executive Summary The furan ring ( ) is a cornerstone heterocycle in organic chemistry, characterized by its distinct aromaticity and oxygen-mediated reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Development

Executive Summary

The furan ring (


) is a cornerstone heterocycle in organic chemistry, characterized by its distinct aromaticity and oxygen-mediated reactivity. While historically significant as one of the first isolated heterocycles, its role in modern drug discovery is a study in duality. On one hand, it serves as a valuable bioisostere for phenyl and thiophene rings, improving solubility and hydrogen bonding potential. On the other, it represents a structural alert due to cytochrome P450-mediated bioactivation into reactive 1,4-dicarbonyl species. This guide synthesizes the historical discovery of furan, its synthetic pathways, and the critical metabolic screening protocols required to mitigate its toxicological risks in pharmaceutical development.
Historical Genesis: The Path from Bran to Structure

The discovery of furan is rooted in the destructive distillation of agricultural byproducts, a lineage that connects 18th-century alchemy to modern biomass utilization.

2.1 The Timeline of Discovery
  • 1780 (Carl Wilhelm Scheele): The Swedish chemist first isolated pyromucic acid (now known as 2-furoic acid) by dry distilling mucic acid (derived from milk sugar/lactose).[1] This was the first isolation of a furan derivative, though the parent ring structure was unknown.

  • 1832 (Döbereiner): Isolated furfural (furfuraldehyde) as a byproduct of formic acid synthesis, later linked to the distillation of bran (furfur in Latin).[2]

  • 1870 (Heinrich Limpricht): Limpricht successfully isolated the parent compound, furan , by chemically modifying pyromucic acid (decarboxylation). He coined the name "furan" to establish its relationship with furfural and bran.

  • 1870-1877 (Adolf von Baeyer): Proposed and confirmed the cyclic diene ether structure, elucidating the relationship between furan, furfural, and pyromucic acid.

FuranHistory Scheele 1780: C.W. Scheele Isolates Pyromucic Acid Dobereiner 1832: J.W. Döbereiner Isolates Furfural Scheele->Dobereiner Distillation Limpricht 1870: H. Limpricht Isolates & Names Furan Dobereiner->Limpricht Decarboxylation PaalKnorr 1884: Paal & Knorr Synthetic Method Limpricht->PaalKnorr Synthetic Access

Figure 1: Chronological evolution of furan chemistry from isolation to synthesis.

Structural & Synthetic Fundamentals
3.1 Chemical Nature

Furan is a five-membered aromatic heterocycle. However, its aromaticity is significantly lower than that of benzene or thiophene due to the high electronegativity of the oxygen atom, which holds the lone pair involved in the


-system more tightly.
PropertyBenzeneThiopheneFuranImplication for Drug Design
Resonance Energy 36 kcal/mol29 kcal/mol16 kcal/mol Furan is less stable; prone to ring opening.
Boiling Point 80.1 °C84 °C31.3 °C Highly volatile; requires care in workup.
Reactivity SubstitutionSubstitutionSubst. + Addition Acts as a diene in Diels-Alder reactions.
Polarity Non-polarLowModerate Improved water solubility over phenyl rings.
3.2 The Paal-Knorr Synthesis

The most robust method for constructing the furan ring remains the Paal-Knorr Synthesis (1884).[3][4] It involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3][5][6]

Mechanism:

  • Protonation of one carbonyl oxygen.[3][6]

  • Enolization of the second carbonyl.[3]

  • Intramolecular attack (cyclization) to form a hemiacetal.[3]

  • Dehydration to yield the aromatic furan.[3][6]

PaalKnorr Start 1,4-Diketone Inter1 Enol Tautomer Start->Inter1 H+ Cat. Inter2 Hemiacetal Inter1->Inter2 Cyclization Product Substituted Furan Inter2->Product - H2O (Dehydration)

Figure 2: Simplified mechanistic flow of the Paal-Knorr furan synthesis.

Furan in Medicinal Chemistry: The Metabolic Alert

For the drug development professional, the furan ring is a "structural alert." While it exists in approved drugs (e.g., Furosemide , Nitrofurantoin ), it is frequently associated with hepatotoxicity.[7]

4.1 Mechanism of Bioactivation

The toxicity of furan-containing drugs is primarily driven by oxidative metabolism via Cytochrome P450 enzymes (specifically CYP 2E1 and 3A4).

  • Epoxidation: CYP450 oxidizes the furan double bond to form a highly unstable furan-2,3-epoxide.

  • Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (an unsaturated reactive dicarbonyl).

  • Covalent Binding: This electrophilic enedial reacts with cellular nucleophiles:

    • Glutathione (GSH): Detoxification pathway.

    • Proteins/DNA: Toxicity pathway (hepatocellular necrosis/carcinogenicity).

Key Insight: The balance between GSH conjugation and protein binding determines the safety profile of the drug.

MetabolicActivation Drug Furan-Containing Drug CYP CYP450 Oxidation (CYP2E1/3A4) Drug->CYP Epoxide Furan Epoxide (Unstable) Drug->Epoxide Bioactivation Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening GSH Glutathione Conjugate (Detoxification) Enedial->GSH + GSH Tox Protein/DNA Adducts (Hepatotoxicity) Enedial->Tox + Nucleophiles

Figure 3: The metabolic activation pathway of furan leading to potential toxicity.

Experimental Protocols
Protocol A: Paal-Knorr Synthesis of 2,5-Dimethylfuran

A self-validating synthesis demonstrating the cyclization of acetonylacetone.

Reagents:

  • Acetonylacetone (2,5-hexanedione): 11.4 g (0.1 mol)

  • p-Toluenesulfonic acid (p-TsOH): 0.1 g (catalytic)

  • Solvent: Benzene or Toluene (100 mL) (Note: Toluene preferred for safety)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add 2,5-hexanedione, solvent, and p-TsOH to the flask.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 1.8 mL theoretical yield of water). This visual cue validates reaction completion.

  • Workup: Cool the mixture. Wash with saturated

    
     (2 x 20 mL) to remove acid catalyst.
    
  • Purification: Dry the organic layer over

    
     and remove solvent via fractional distillation. 2,5-Dimethylfuran boils at ~93-94°C.
    
Protocol B: Reactive Metabolite Trapping (GSH Assay)

Essential for validating the safety of furan-based lead compounds.

Purpose: To detect if a furan lead compound generates reactive enedials via CYP450.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • Glutathione (GSH) (5 mM) (Trapping agent)

  • NADPH-regenerating system

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Controls:

    • Negative Control: No NADPH (rules out chemical instability).

    • Positive Control: Furosemide (known to form GSH adducts).

  • Termination: After 60 mins, quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+307 Da). The presence of GSH adducts confirms bioactivation.

References
  • Limpricht, H. (1870).[2][8] "Ueber das Tetraphenol C4H4O". Berichte der deutschen chemischen Gesellschaft. Link

  • Scheele, C. W. (1780).[1] Chemische Abhandlung von der Luft und dem Feuer. (Historical context on Pyromucic Acid).

  • Amarnath, V., et al. (1995).[6] "Mechanism of the Paal-Knorr Furan Synthesis". Journal of Organic Chemistry. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology. Link

  • Kobayashi, T., et al. (1987).[9] "Mechanism of metabolic cleavage of a furan ring". Drug Metabolism and Disposition. Link

  • Mally, A., et al. (2010).[10] "Toxicity of Furan".[10][11][12][13] Molecular Nutrition & Food Research. Link

Sources

Foundational

[3-(2-Furyl)phenyl]methylamine starting material for drug discovery

Executive Summary [3-(2-Furyl)phenyl]methylamine (CAS: 1243345-74-7 for HCl salt; generic structure ref) serves as a critical biaryl building block in medicinal chemistry. As a meta-substituted benzylamine, it offers a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(2-Furyl)phenyl]methylamine (CAS: 1243345-74-7 for HCl salt; generic structure ref) serves as a critical biaryl building block in medicinal chemistry. As a meta-substituted benzylamine, it offers a distinct vector for scaffold extension compared to its ortho- or para- counterparts, allowing for unique exploration of binding pocket geometry.

This guide analyzes the molecule's utility as a pharmacophore linker, details robust synthetic routes for scale-up, and addresses the critical toxicological liability associated with the furan moiety—specifically its metabolic activation by cytochrome P450 enzymes.

Part 1: Structural Analysis & Pharmacophore Potential

The Biaryl Scaffold

The molecule consists of a benzylamine core substituted at the meta position with a furan-2-yl ring. This architecture serves two primary functions in ligand design:

  • Geometric Spacer: The meta substitution forces a "kinked" geometry (approx. 120° bond angle relative to the amine), which is often superior to linear para linkers for accessing side pockets in kinases or GPCRs.

  • Electronic Modulation: The furan ring acts as a

    
    -excessive bioisostere of benzene. It is smaller and more polar, potentially engaging in hydrogen bonding via the ether oxygen (H-bond acceptor) while maintaining aromatic stacking interactions.
    
Physicochemical Profile[1][2][3]
  • Lipophilicity (cLogP): ~1.8–2.1 (Moderate). Good for CNS penetration but requires polar decoration to avoid high non-specific binding.

  • Basicity (pKa): ~9.5 (Primary amine). At physiological pH, the amine is protonated, providing a key anchor point (cation-

    
     or salt bridge) in active sites.
    
  • Ligand Efficiency: High atom economy makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

Part 2: Synthetic Routes

The synthesis of [3-(2-Furyl)phenyl]methylamine is best approached via a linear sequence to avoid catalyst poisoning often seen when coupling free amines.

Route A: The Nitrile Reduction (Industry Standard)

This route is preferred for gram-to-kilogram scale-up due to the stability of the intermediates and the avoidance of amine protection steps.

  • Suzuki-Miyaura Coupling: Reaction of 3-bromobenzonitrile with 2-furylboronic acid.

  • Nitrile Reduction: Conversion of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation.
    
Route B: Direct Coupling (Convergent)

Coupling 3-bromobenzylamine (protected as Boc/Cbz) with 2-furylboronic acid. This is shorter but often suffers from lower yields due to palladium coordination by the amine/carbamate.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Bromobenzonitrile Inter 3-(2-Furyl)benzonitrile (Stable Intermediate) Start->Inter Suzuki Coupling (DME/H2O, 80°C) Reagent1 2-Furylboronic acid Pd(PPh3)4, K2CO3 Reagent1->Inter Product [3-(2-Furyl)phenyl]methylamine Inter->Product Reduction (0°C -> RT) Reagent2 LiAlH4 / THF or H2, Raney Ni Reagent2->Product

Figure 1: Preferred synthetic pathway utilizing nitrile reduction to prevent amine interference.

Part 3: ADMET & Toxicology (The Furan Liability)

Critical Warning: The furan ring is a known "structural alert" in drug discovery. While present in drugs like lapatinib or furosemide, it carries a risk of metabolic bioactivation.

Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring. This process does not typically result in stable hydroxylation but rather the formation of a reactive cis-2-butene-1,4-dial via an epoxide intermediate.

  • Toxicity: The resulting dialdehyde is a potent Michael acceptor that covalently binds to protein nucleophiles (cysteines, lysines) and DNA, leading to hepatotoxicity or carcinogenicity.

  • Mitigation: Medicinal chemists often substitute furan with thiophene or oxazole if this metabolic liability is confirmed in early screening.

Metabolic Pathway Diagram

Furan_Metabolism Drug Furan-containing Drug CYP CYP450 Oxidation (CYP2E1/3A4) Drug->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dial cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->Dial Ring Opening Adduct Covalent Adducts (Liver Toxicity) Dial->Adduct + Protein/DNA GSH GSH Conjugate (Detoxification) Dial->GSH + Glutathione (Trapping)

Figure 2: Bioactivation pathway of the furan moiety leading to reactive metabolites.

Part 4: Experimental Protocols

Synthesis of 3-(2-Furyl)benzonitrile (Suzuki Coupling)

This protocol ensures high regioselectivity and minimizes homocoupling.

Reagents:

  • 3-Bromobenzonitrile (1.0 eq)

  • 2-Furylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 eq, 2M aqueous)
  • Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

  • Charge a reaction flask with 3-bromobenzonitrile and Pd(PPh

    
    )
    
    
    
    under inert atmosphere (N
    
    
    or Ar).
  • Add degassed DME and stir for 10 minutes to dissolve.

  • Add 2-furylboronic acid followed by the Na

    
    CO
    
    
    
    solution.
  • Heat the mixture to 80°C for 12–16 hours. Monitor by TLC/LCMS (Target Mass: M+H reaction intermediate).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Reduction to [3-(2-Furyl)phenyl]methylamine

Caution: LiAlH


 is pyrophoric. Handle under strict anhydrous conditions.

Reagents:

  • 3-(2-Furyl)benzonitrile (1.0 eq)

  • LiAlH

    
     (2.5 eq)
    
  • Solvent: Anhydrous THF

Procedure:

  • Suspend LiAlH

    
     in anhydrous THF at 0°C  under Argon.
    
  • Add a solution of 3-(2-Furyl)benzonitrile in THF dropwise over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to obtain the crude amine. Convert to HCl salt for storage by treating with 4M HCl in dioxane.

Reactive Metabolite Trapping Assay (GSH Trapping)

Self-validating protocol to assess furan toxicity risk.

Objective: Detect the formation of glutathione conjugates (M + 307 Da).

ParameterCondition
Microsomes Human Liver Microsomes (HLM), 1 mg/mL protein
Test Compound 10

M [3-(2-Furyl)phenyl]methylamine
Trapping Agent Glutathione (GSH), 5 mM
Cofactor NADPH (1 mM)
Incubation 60 minutes at 37°C
Analysis LC-MS/MS (Scan for Neutral Loss of 129 Da or Precursor of 308)

Interpretation: The observation of a GSH adduct confirms metabolic opening of the furan ring. If adduct levels are high (>1% of parent turnover), structural modification (e.g., to a thiophene) is recommended.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nitrile Reduction Standards: Watson, A. J. A., et al. (2009). Catalytic Hydrogenation of Nitriles to Primary Amines.[2][3] Tetrahedron Letters, 50(15), 1589-1592. Link

  • Furan Metabolic Activation: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

  • GSH Trapping Protocols: Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 17(1), 3–16. Link

Sources

Protocols & Analytical Methods

Method

Optimized Preparative HPLC Isolation of [3-(2-Furyl)phenyl]methylamine

APPLICATION NOTE: AN-2026-FUR-01 Strategies for Basic Heterocycles in Medicinal Chemistry Executive Summary Target Molecule: [3-(2-Furyl)phenyl]methylamine (CAS: Variable/Generic Structure) Molecular Class: Biaryl alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-FUR-01

Strategies for Basic Heterocycles in Medicinal Chemistry

Executive Summary

Target Molecule: [3-(2-Furyl)phenyl]methylamine (CAS: Variable/Generic Structure) Molecular Class: Biaryl alkylamine (Basic amine + Acid-sensitive furan) Challenge: Purification of basic amines often results in severe peak tailing due to silanol interactions. Additionally, the furan moiety presents a stability risk in highly acidic environments, requiring a balanced mobile phase strategy.

Core Solution: This protocol utilizes a Dual-Path Strategy .

  • Path A (Standard): A robust, low-pH method using Trifluoroacetic Acid (TFA) for ion-pairing, ideal for routine purity profiling.

  • Path B (High Load): A high-pH method using Ammonium Bicarbonate on hybrid-silica columns to maximize loading capacity and recover the free base.

Physicochemical Context & Separation Logic

To design a self-validating protocol, we must understand the "Why" behind the chemistry.

PropertyValue (Est.)Chromatographic Implication
pKa (Amine) ~9.3At pH < 7, the amine is protonated (

). It will interact ionically with residual silanols (

) on the column, causing tailing.
LogP ~2.1Moderately lipophilic. Requires mid-range organic modifier (30-60% ACN) for elution.
Chromophore Furan-PhenylConjugated system provides strong UV absorbance.

likely ~250-260 nm.
Stability Acid-LabileThe furan ring can undergo acid-catalyzed ring opening or polymerization in strong acids. 0.1% TFA is safe for run-times <30 mins , but fractions must be processed immediately.
The "Silanol Effect" Mechanism

Standard silica columns have acidic silanol groups (pKa ~3.5-4.5).


Solution:  We use TFA  (pH ~2) to protonate the silanols (suppressing ionization) OR High pH  (pH 10) to deprotonate the amine (neutralizing it).
Method Development Strategy
Path A: The "Workhorse" Acidic Method (TFA)

Best for: Routine purity checks, rapid isolation, and removing neutral impurities.

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters SunFire).

  • Mobile Phase A: Water + 0.1% TFA (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).[2][3]

  • Rationale: TFA acts as an ion-pairing agent. The trifluoroacetate anion (

    
    ) pairs with the protonated amine (
    
    
    
    ), forming a neutral complex that partitions well into the C18 phase and masks the charge from silanols.
Path B: The High-pH "Loading" Method

Best for: Preparative scale-up (>100 mg), acid-sensitive compounds, or when "Free Base" is required.

  • Column: Hybrid Silica (Bridged Ethyl Hybrid - BEH) is mandatory . Standard silica dissolves at pH > 8. (e.g., Waters XBridge C18 or Phenomenex Gemini).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Rationale: At pH 10, the amine is neutral. Neutral molecules have higher mass loading capacity on C18 than charged species, preventing "fronting" at high concentrations.

Detailed Experimental Protocols
4.1 Sample Preparation (Critical Step)
  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile.

    • Note: If using Path A, add 0.5% Formic Acid to ensure solubility.

    • Note: If using Path B, dissolve in 100% DMSO or MeOH to avoid precipitation in the high-pH buffer.

  • Filtration: Pass through a 0.2 µm PTFE filter. Never inject particulates.

4.2 Analytical Scouting Gradient (Path A)

Run this first to determine the %B needed for the Prep run.

ParameterSetting
Column C18 End-capped, 4.6 x 100 mm, 3.5 µm
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary), 210 nm (secondary)
Temperature 40°C (Improves mass transfer for amines)

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Success Criteria (Self-Validating):

  • Retention: Target peak elutes between 40-70% B? (If <30%, use C8 column or shallower gradient).

  • Symmetry: Tailing Factor (

    
    ) < 1.5.
    
  • Resolution:

    
     from nearest impurity.
    
4.3 Preparative Scale-Up Protocol

Calculated for a 19 x 150 mm Prep Column (Scale factor ~15x from analytical).

  • Flow Rate: 20 mL/min.

  • Injection Vol: 500 µL - 2000 µL (concentration dependent).

  • Focused Gradient: Based on the scouting run, if the peak elutes at 40% B, center the gradient there.

Example Focused Gradient (Target elutes at 40% B):

Time (min) % B Action
0.0 20 Initial Hold
1.0 20 Injection
10.0 60 Separation Slope
11.0 95 Wash
13.0 95 Wash

| 13.1 | 20 | Re-equilibrate |

Post-Purification Workflow (Salt Exchange)

WARNING: Direct lyophilization of TFA fractions yields a Trifluoroacetate salt. TFA salts are often cytotoxic and hygroscopic.

Workflow for Salt Exchange (TFA -> HCl):

  • Pool Fractions: Combine pure fractions.

  • Neutralize: Add saturated

    
     until pH ~8-9.
    
  • Extract: Extract 3x with Ethyl Acetate or DCM.

  • Acidify: Add 1M HCl in Ether/Dioxane to the organic layer.

  • Evaporate: Remove solvent to obtain the stable Hydrochloride salt.

Visualization of Workflows
Figure 1: Purification Decision Tree

A logical flow to select the correct method based on compound behavior.

PurificationLogic Start Start: Crude Mixture CheckSolubility Check Solubility (MeOH/Water) Start->CheckSolubility ScoutAcid Scout Run: Path A (0.1% TFA, pH 2) CheckSolubility->ScoutAcid EvalPeak Evaluate Peak Shape ScoutAcid->EvalPeak GoodPeak Symmetry < 1.5 Resolution > 2.0 EvalPeak->GoodPeak Pass BadPeak Tailing > 1.5 Or Low Loading EvalPeak->BadPeak Fail PrepAcid Prep Run: Path A (TFA Method) GoodPeak->PrepAcid PrepBase Prep Run: Path B (pH 10, XBridge) BadPeak->PrepBase Switch to High pH SaltExchange Salt Exchange (TFA -> HCl) PrepAcid->SaltExchange Remove TFA FinalProduct Final Pure Product (HCl Salt or Free Base) PrepBase->FinalProduct Evaporate SaltExchange->FinalProduct

Caption: Decision matrix for selecting between Acidic (TFA) and Basic (High pH) purification pathways to ensure optimal peak shape and recovery.

Figure 2: The "Silanol Suppression" Mechanism

Visualizing why TFA is necessary for this specific molecule.

SilanolEffect Amine Target: Benzylamine (+) InteractionBad Ionic Binding (Peak Tailing) Amine->InteractionBad No TFA InteractionGood Ion-Pair Complex (Sharp Peak) Amine->InteractionGood + TFA Silanol Column: Silanol (-) Silanol->InteractionBad TFA Modifier: TFA (-) TFA->InteractionGood Pairs with Amine InteractionGood->Silanol Masks Charge

Caption: Mechanistic view of how TFA prevents the positively charged amine from binding to negative silanols on the column stationary phase.

References & Authoritative Sources
  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

  • Waters Corporation. (2023). Strategies for Preparative Liquid Chromatography of Basic Compounds. Retrieved from

  • Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (Discussion on Ion Pairing). Retrieved from

  • Shimadzu. (2020). Analysis of Furanic Compounds. (Reference for Furan stability). Retrieved from

  • BenchChem. (2025). Benzylamine Properties and Handling.[5] Retrieved from

Sources

Application

[3-(2-Furyl)phenyl]methylamine as a building block in organic synthesis

Executive Summary & Molecule Profile[1] [3-(2-Furyl)phenyl]methylamine (CAS: 1261825-99-9 / 771573-26-3) is a bifunctional building block featuring a primary benzylic amine and a meta-substituted furan ring. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

[3-(2-Furyl)phenyl]methylamine (CAS: 1261825-99-9 / 771573-26-3) is a bifunctional building block featuring a primary benzylic amine and a meta-substituted furan ring. It serves as a critical scaffold in medicinal chemistry, often used to introduce a biaryl-like geometry with altered physicochemical properties (lower logP, hydrogen bond accepting capacity) compared to a biphenyl system.

However, the furan moiety introduces a "hidden" instability: acid sensitivity . While the amine functionality invites standard protocols (reductive amination, amide coupling), the furan ring is susceptible to hydrolytic ring opening and polymerization under strong acidic conditions. This guide outlines protocols specifically optimized to preserve the furan integrity.

Chemical Profile
PropertyData
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Boiling Point ~300 °C (Predicted)
pKa (Conjugate Acid) ~9.0–9.5 (Benzylamine core)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Solubility DMSO, Methanol, DCM, Ethyl Acetate
Key Hazard Air-sensitive (amine), Acid-sensitive (furan)

Reactivity & Stability Logic

The successful utilization of this building block requires a dual-mindset: exploiting the nucleophilicity of the amine while protecting the electron-rich furan from electrophilic attack or acid-catalyzed decomposition.

DOT Diagram 1: Reactivity & Failure Modes

Figure 1: Strategic analysis of reactive sites and potential degradation pathways.

ReactivityProfile Molecule [3-(2-Furyl)phenyl]methylamine Amine Primary Amine (-NH2) Nucleophile Molecule->Amine Furan Furan Ring Electron-Rich Heterocycle Molecule->Furan Amide Amide Coupling (HATU/EDC) Amine->Amide High Yield RedAm Reductive Amination (STAB) Amine->RedAm High Yield RingOpen Acidic Ring Opening (1,4-Dicarbonyl formation) Furan->RingOpen AVOID: Strong Acid (HCl) Oxidation Metabolic Oxidation (Cis-enedial formation) Furan->Oxidation CYP450 Liability

Optimized Derivatization Protocols

Protocol A: Furan-Safe Amide Coupling (HATU Method)

Rationale: Standard acid chloride couplings generate HCl, which can degrade the furan. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to maintain non-acidic conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • [3-(2-Furyl)phenyl]methylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Amine Addition: Add [3-(2-Furyl)phenyl]methylamine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup (CRITICAL):

    • Standard Protocol: Dilute with Ethyl Acetate.[1][2]

    • Modification:Do NOT wash with 1M HCl. Instead, wash with saturated NH₄Cl (mildly acidic, pH ~5) or 5% Citric Acid (rapid wash), followed immediately by Saturated NaHCO₃ and Brine.

    • Why? Prolonged exposure to strong mineral acids (pH < 1) initiates furan ring opening [1].

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Reductive Amination (STAB Method)

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes to alcohols).[3] STAB allows for "one-pot" formation without harsh dehydrating conditions.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • [3-(2-Furyl)phenyl]methylamine (1.1 equiv)

  • NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv - Catalytic, safe for furan in this stoichiometry)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.2 M). Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.

  • Reduction: Add STAB (1.5 equiv) as a solid.

  • Reaction: Stir for 4–16 hours at RT under Nitrogen.

  • Quench: Quench by adding Saturated NaHCO₃ (aqueous). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (x3). Dry over Na₂SO₄.[4][1][5]

  • Purification: The amine product may streak on silica. Use DCM/MeOH/NH₄OH (90:10:1) eluent.

Workflow Visualization

DOT Diagram 2: Decision Matrix for Synthesis

Figure 2: Operational workflow for derivatizing [3-(2-Furyl)phenyl]methylamine.

SynthesisWorkflow Start Start: [3-(2-Furyl)phenyl]methylamine Target Target Structure? Start->Target AmidePath Target: Amide Target->AmidePath AminePath Target: Secondary Amine Target->AminePath ReagentA Reagent: HATU + DIPEA (Avoid Acid Chlorides) AmidePath->ReagentA ReagentB Reagent: STAB + AcOH (Avoid NaBH4) AminePath->ReagentB Workup Workup: Sat. NaHCO3 / Brine (NO 1M HCl) ReagentA->Workup ReagentB->Workup Final Final Product (Intact Furan) Workup->Final

Medicinal Chemistry Applications & Liability

Bioisosterism

The 3-(2-furyl)phenyl motif is often used as a biaryl ether bioisostere .

  • Geometry: The furan ring is planar and electron-rich, similar to a phenyl ring but with a smaller steric footprint.

  • H-Bonding: The furan oxygen can act as a weak hydrogen bond acceptor, potentially interacting with hinge regions in kinase targets or specific pockets in GPCRs.

Metabolic Liability (Toxicity Warning)

While useful in early discovery, the furan ring is a "structural alert" in drug development [2].

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring.[6]

  • Mechanism: Oxidation produces a cis-enedial (reactive aldehyde) or furan-epoxide.

  • Consequence: These reactive metabolites can covalently bind to proteins or DNA, leading to hepatotoxicity.

  • Mitigation: In later optimization stages, if toxicity is observed, consider replacing the furan with a thiophene (less prone to oxidation) or an oxazole (more stable) [3].

References

  • Keay, B. A. (1987). Acid-catalyzed rearrangements of furan derivatives.[7] Chemical Reviews.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][8][9][10] Journal of Organic Chemistry.[8]

Sources

Method

Application Note: [3-(2-Furyl)phenyl]methylamine as a Ligand Scaffold in PROTAC Synthesis

Topic: [3-(2-Furyl)phenyl]methylamine in Targeted Protein Degradation Content Type: Detailed Application Note & Protocol Guide [1] Executive Summary [3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3) is a strategic chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3-(2-Furyl)phenyl]methylamine in Targeted Protein Degradation Content Type: Detailed Application Note & Protocol Guide

[1]

Executive Summary

[3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3) is a strategic chemical building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1] Structurally, it features a biaryl pharmacophore—a phenyl ring substituted with a furan moiety—and a primary methylamine "exit vector."

This guide details the application of this molecule as a Warhead Precursor in Fragment-Based Drug Discovery (FBDD) for Targeted Protein Degradation (TPD). The biaryl system mimics common kinase and topoisomerase inhibitor scaffolds, while the methylamine group provides a chemically orthogonal handle for conjugation to E3 ligase recruiters (e.g., Cereblon or VHL ligands) via standard linkers.

Chemical Biology Profile & Rationale

Structural Analysis
  • Biaryl Core (Pharmacophore): The 3-(2-furyl)phenyl motif acts as a bioisostere for biphenyl systems found in numerous kinase inhibitors (e.g., p38 MAPK inhibitors) and DNA-intercalating agents. The furan ring serves as a hydrogen bond acceptor and enhances aqueous solubility compared to a phenyl ring.

  • Methylamine Handle (Exit Vector): The primary amine is positioned meta to the furan ring. In TPD design, this positioning is critical; it directs the linker away from the binding pocket, minimizing steric clashes with the Protein of Interest (POI).

Metabolic Considerations

Researchers must be aware of the metabolic profile of the furan ring. While it improves potency, furan moieties can be subject to metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive epoxide intermediates.

  • Recommendation: During lead optimization, replace the furan with stable isosteres (e.g., oxazole, thiophene) if rapid metabolic clearance is observed, or use this scaffold primarily for in vitro proof-of-concept studies.

Experimental Protocol: PROTAC Library Synthesis

Objective

To synthesize a library of PROTACs targeting a hypothetical kinase (POI) by coupling [3-(2-Furyl)phenyl]methylamine (Warhead) to a Thalidomide-based E3 ligand via variable-length PEG linkers.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Warhead: [3-(2-Furyl)phenyl]methylamine (Enamine/Sigma-Aldrich).

  • Linker-E3 Conjugate: Pom-PEG(n)-COOH (where n= 2, 4, 6; Pomalidomide derivative with carboxylic acid termination).

  • Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Purification: Preparative HPLC (C18 column).

Workflow Diagram (Graphviz)

PROTAC_Synthesis Warhead [3-(2-Furyl)phenyl] methylamine Coupling Amide Coupling (DMF, RT, 4h) Warhead->Coupling Linker Pom-PEG(n)-COOH (E3 Ligand-Linker) Activation Activation (HATU/DIPEA) Linker->Activation Activation->Coupling Purification HPLC Purification & Lyophilization Coupling->Purification FinalProduct Final PROTAC (Biaryl-PEG-Pom) Purification->FinalProduct

Caption: Step-by-step synthesis workflow for conjugating the amine warhead to an E3 ligase linker.

Step-by-Step Methodology
Phase 1: Activation of the Linker-E3 Ligand
  • Dissolution: In a 4 mL glass vial, dissolve 1.0 equivalent (eq.) of Pom-PEG(n)-COOH in anhydrous DMF (concentration 0.1 M).

  • Base Addition: Add 3.0 eq. of DIPEA. Vortex for 30 seconds.

  • Activation: Add 1.1 eq. of HATU. Stir at Room Temperature (RT) for 15 minutes to generate the active ester. Note: The solution should turn slightly yellow.

Phase 2: Conjugation of the Warhead
  • Addition: Add 1.2 eq. of [3-(2-Furyl)phenyl]methylamine directly to the activated linker solution.

  • Reaction: Flush the vial with Nitrogen (

    
    ), cap tightly, and stir at RT for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the carboxylic acid mass

    
     and the appearance of the product mass 
    
    
    
    .
Phase 3: Purification & Isolation
  • Quench: Quench the reaction with 10% water in DMF.

  • Filtration: Filter the mixture through a 0.45 µm PTFE syringe filter.

  • HPLC: Inject onto a Preparative HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Lyophilization: Collect product fractions and freeze-dry to obtain the final PROTAC as a white/off-white powder.

Validation & Quality Control

Analytical Specifications

Ensure the synthesized PROTAC meets the following criteria before biological testing.

ParameterMethodAcceptance Criteria
Purity UPLC-UV (254 nm)> 95%
Identity High-Res Mass Spec (HRMS)Mass error < 5 ppm
Solubility Kinetic Solubility (PBS, pH 7.4)> 10 µM
Stability Plasma Stability (Human/Mouse)

> 60 min
Biological Validation (Western Blot Protocol)

To confirm TPD activity:

  • Cell Treatment: Treat cells (e.g., HEK293 or cancer lines expressing the POI) with the PROTAC at concentrations of 10 nM, 100 nM, and 1 µM for 16 hours.

  • Controls: Include a DMSO control and a competition control (PROTAC + excess free Thalidomide) to prove mechanism dependency.

  • Lysis & Blotting: Lyse cells using RIPA buffer + Protease Inhibitors. Perform Western Blotting for the POI and a loading control (e.g., GAPDH).

  • Result Interpretation: A "Hook Effect" (loss of degradation at high concentrations) is characteristic of PROTACs and validates the formation of a ternary complex.

Mechanism of Action: Ternary Complex Formation

The efficacy of the [3-(2-Furyl)phenyl]methylamine-derived PROTAC relies on the formation of a productive ternary complex between the Target Protein, the PROTAC, and the E3 Ligase.

Ternary_Complex cluster_complex Ternary Complex POI Target Protein (Kinase/POI) Warhead [3-(2-Furyl)phenyl] moiety POI->Warhead Binding (Kd1) Linker Alkyl/PEG Linker Warhead->Linker E3Ligand Pomalidomide moiety Linker->E3Ligand E3Ligase E3 Ligase (Cereblon) E3Ligand->E3Ligase Recruitment (Kd2) Ubiquitin Ubiquitination (Proteasome Signal) E3Ligase->Ubiquitin E2 Transfer Ubiquitin->POI Degradation

Caption: Mechanism of Action showing the PROTAC bridging the Target Protein and E3 Ligase.

References

  • Enamine. (2024). Building Blocks Catalog: [3-(2-Furyl)phenyl]methylamine. Enamine Store. Link

  • Sigma-Aldrich. (2024). Product Specification: [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3).[1][2] Merck KGaA. Link

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link

  • Li, X., et al. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry, 91, 58-69. Link

Sources

Application

Application Notes and Protocols for the Fluorescent Labeling of [3-(2-Furyl)phenyl]methylamine

Abstract This document provides a comprehensive guide for the fluorescent labeling of the primary aromatic amine, [3-(2-Furyl)phenyl]methylamine. The protocols detailed herein are designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the fluorescent labeling of the primary aromatic amine, [3-(2-Furyl)phenyl]methylamine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require fluorescently tagged small molecules for various applications, including high-throughput screening, cellular imaging, and mechanistic studies.[1] We delve into the foundational principles of amine-reactive fluorescent labeling, with a primary focus on the widely adopted N-hydroxysuccinimide (NHS) ester chemistry.[2][3][4] This guide offers detailed, step-by-step protocols for the conjugation reaction, purification of the labeled product, and subsequent characterization. Furthermore, we provide insights into the selection of appropriate fluorescent dyes and the critical parameters that govern the success of the labeling process.

Introduction: The Significance of Fluorescent Small Molecules

Fluorescently labeled small molecules are indispensable tools in modern biological research and drug discovery.[1] By covalently attaching a fluorescent dye to a small molecule of interest, researchers can visualize and track its distribution, metabolism, and interaction with biological targets in real-time, both in vitro and in vivo.[1] This capability is crucial for elucidating drug mechanisms of action, identifying new therapeutic targets, and developing novel diagnostic agents.[5][6] The primary amine group present in [3-(2-Furyl)phenyl]methylamine serves as an excellent handle for conjugation with a wide array of commercially available amine-reactive fluorescent dyes.[7]

[3-(2-Furyl)phenyl]methylamine is an aromatic amine, and its successful fluorescent labeling enables its use as a probe in various biological assays.[7] This guide will primarily focus on the use of N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes due to their high reactivity and the formation of stable amide bonds with primary amines.[2][4][8]

Foundational Principles of Amine-Reactive Fluorescent Labeling

The most prevalent method for labeling primary amines involves the use of amine-reactive fluorescent dyes, commonly activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates.[9]

NHS Ester Chemistry

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond.[2]

The efficiency of this reaction is highly dependent on pH. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amine, increasing its nucleophilicity.[2][4] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which competes with the desired aminolysis reaction.[2] Therefore, careful control of the reaction pH is critical for successful conjugation.

Diagram: NHS Ester Reaction with a Primary Amine

G cluster_reactants Reactants cluster_products Products amine [3-(2-Furyl)phenyl]methylamine (Primary Amine) conjugate Fluorescently Labeled Amine (Stable Amide Bond) amine->conjugate Nucleophilic Attack nhs_ester Fluorescent Dye-NHS Ester nhs_ester->conjugate byproduct N-hydroxysuccinimide nhs_ester->byproduct Leaving Group

Caption: Reaction of a primary amine with an NHS ester.

Isothiocyanate Chemistry

Fluorescein isothiocyanate (FITC) is another commonly used amine-reactive dye. The isothiocyanate group reacts with primary amines to form a stable thiourea linkage.[10][11] This reaction also proceeds efficiently at a slightly alkaline pH.

Selection of Fluorescent Dyes

The choice of fluorescent dye is dictated by the specific application and the available instrumentation. Key properties to consider include:

  • Excitation and Emission Spectra: The dye's spectra should be compatible with the excitation sources (e.g., lasers) and detectors of the fluorescence instrument.

  • Quantum Yield and Extinction Coefficient: These parameters determine the brightness of the fluorophore.

  • Photostability: The dye should be resistant to photobleaching during imaging experiments.

  • Environmental Sensitivity: Some dyes exhibit changes in their fluorescence properties in response to changes in their local environment (e.g., pH, polarity), which can be either a desirable feature or a confounding factor.

  • Size and Charge: The properties of the dye can influence the overall properties of the labeled small molecule, potentially affecting its biological activity and solubility.

Table 1: Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Reactive Group
Fluorescein (FITC)492518Isothiocyanate
Rhodamine B543565NHS Ester
Cyanine3 (Cy3)550570NHS Ester
Cyanine5 (Cy5)649670NHS Ester
Alexa Fluor 488495519NHS Ester
Alexa Fluor 594590617NHS Ester
Alexa Fluor 647650668NHS Ester

Experimental Protocols

The following protocols provide a general framework for the fluorescent labeling of [3-(2-Furyl)phenyl]methylamine. Optimization of reaction conditions, such as the molar ratio of dye to amine and incubation time, may be necessary to achieve the desired degree of labeling.

Materials and Reagents
  • [3-(2-Furyl)phenyl]methylamine

  • Amine-reactive fluorescent dye (NHS ester or isothiocyanate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • 1 M Tris-HCl (pH 8.0) for quenching

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Protocol 1: Labeling with an NHS Ester Dye

This protocol is a general starting point for labeling with an NHS ester-activated dye.

Step 1: Reagent Preparation

  • Prepare a 10 mg/mL stock solution of [3-(2-Furyl)phenyl]methylamine in anhydrous DMF or DMSO.

  • Prepare a 10 mg/mL stock solution of the NHS ester dye in anhydrous DMF or DMSO immediately before use. Note: NHS esters are moisture-sensitive and should be handled accordingly.[3]

Step 2: Labeling Reaction

  • In a microcentrifuge tube, combine a 1.5 to 5-fold molar excess of the NHS ester dye stock solution with the [3-(2-Furyl)phenyl]methylamine stock solution. The final reaction volume should be kept small to maintain a high concentration of reactants.

  • Add 0.1 M sodium bicarbonate buffer (pH 8.3) to the reaction mixture to achieve a final buffer concentration that maintains the desired pH. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 50% to minimize potential side reactions, though this may need to be adjusted based on the solubility of the reactants.

  • Incubate the reaction at room temperature for 1-2 hours, or overnight at 4°C, with gentle mixing and protected from light.

Step 3: Reaction Quenching

  • (Optional but recommended) Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. This step will consume any unreacted NHS ester.

Step 4: Monitoring the Reaction

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture, the starting amine, and the dye on a silica gel TLC plate and develop with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The formation of a new, fluorescent spot with a different Rf value from the starting materials indicates a successful conjugation.

Diagram: Experimental Workflow for Fluorescent Labeling

G prep_amine Prepare Amine Solution ([3-(2-Furyl)phenyl]methylamine in DMF/DMSO) mix Mix Amine and Dye (1.5-5x molar excess of dye) prep_amine->mix prep_dye Prepare Dye Solution (NHS Ester in DMF/DMSO) prep_dye->mix react Incubate (RT, 1-2h or 4°C overnight) (Protect from light) mix->react quench Quench Reaction (Tris-HCl) react->quench purify Purify Conjugate (Column Chromatography) quench->purify characterize Characterize Product (Mass Spec, NMR, Spectroscopy) purify->characterize

Caption: A typical workflow for fluorescent labeling.

Protocol 2: Purification of the Fluorescent Conjugate

Purification is essential to remove unreacted dye, which can interfere with downstream applications.

Step 1: Extraction (Optional)

  • If the reaction was performed in a biphasic system or can be made so by the addition of water and an immiscible organic solvent (e.g., ethyl acetate), perform a liquid-liquid extraction to remove water-soluble byproducts like N-hydroxysuccinimide.

Step 2: Column Chromatography

  • The primary method for purifying small molecule conjugates is silica gel column chromatography.

  • Load the crude reaction mixture onto a silica gel column.

  • Elute the column with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure, fluorescently labeled product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of the Labeled Product

Proper characterization is crucial to confirm the identity and purity of the fluorescently labeled [3-(2-Furyl)phenyl]methylamine.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the final product, verifying the successful conjugation of the fluorescent dye to the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the structure of the conjugate and ensure the absence of significant impurities.

UV-Visible and Fluorescence Spectroscopy
  • Measure the absorbance spectrum of the purified conjugate to determine the concentration of the dye and the degree of labeling (DOL).

  • Record the fluorescence excitation and emission spectra to confirm that the photophysical properties of the dye have not been significantly altered by the conjugation process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - pH of the reaction is too low.- Hydrolysis of the NHS ester.- Low reactivity of the aromatic amine.- Ensure the pH of the reaction buffer is between 8.0 and 8.5.[2]- Prepare the NHS ester solution immediately before use.- Increase the molar excess of the dye, increase the reaction time, or perform the reaction at a slightly elevated temperature (e.g., 37°C).
Multiple Labeled Products - High molar excess of the dye leading to di- or tri-substitution (if applicable).- Reduce the molar excess of the dye in the reaction.
Difficulty in Purification - Similar polarities of the product and unreacted dye.- Try a different solvent system for column chromatography or consider reverse-phase HPLC for purification.
Precipitation during Reaction - Poor solubility of reactants or product in the reaction mixture.- Increase the proportion of organic solvent (DMF or DMSO) or try a different co-solvent.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the successful fluorescent labeling of [3-(2-Furyl)phenyl]methylamine. By understanding the principles of amine-reactive chemistry and carefully controlling reaction parameters, researchers can generate high-quality fluorescent probes for a multitude of applications in drug discovery and chemical biology. The versatility of this approach allows for the conjugation of a wide range of fluorophores, enabling the fine-tuning of the probe's properties to suit specific experimental needs.

References

  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. PubMed. Available at: [Link]

  • Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. Royal Society Publishing. Available at: [Link]

  • A pyrylium salt-based fluorescent probe for the highly sensitive detection of methylamine vapour. Royal Society of Chemistry. Available at: [Link]

  • The oxidative self-coupling reaction of benzylamine. ResearchGate. Available at: [Link]

  • Excitation and Emission of Fluorescein Isothiocyanate FITC. XEPU Scientific. Available at: [Link]

  • Fluorescent labeling and modification of proteins. National Institutes of Health. Available at: [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. National Institutes of Health. Available at: [Link]

  • [-(-Furyl)phényl]méthylamine,2-(2-furyl)phényl]méthylamine, 97 %, Thermo Scientific 250 mg. Fisher Scientific. Available at: [Link]

  • β-PHENYLETHYLAMINE. Organic Syntheses. Available at: [Link]

  • Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. NSF Public Access Repository. Available at: [Link]

  • Phenethylamine. PubChem. Available at: [Link]

  • The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. National Institutes of Health. Available at: [Link]

  • Effects of reaction condition on self-coupling reaction of benzylamine to N-benzyl-1-phenylmethanimine. ResearchGate. Available at: [Link]

  • Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. MDPI. Available at: [Link]

  • Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. National Institutes of Health. Available at: [Link]

  • The evolving small‐molecule fluorescent‐conjugate toolbox for Class A GPCRs. Wiley Online Library. Available at: [Link]

  • Functional Bioimaging Probes: Fluorescent Conjugated Polymer Nanoparticles Coupled with Pleural Fluid-Derived Peptides and Proteins. ACS Publications. Available at: [Link]

  • Substrate Scope of benzylamine derivatives, [a] Reaction carried out... ResearchGate. Available at: [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. National Institutes of Health. Available at: [Link]

  • In situ fluorescent labeling of highly volatile methylamine with 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline. Royal Society of Chemistry. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

Sources

Method

[3-(2-Furyl)phenyl]methylamine for use in PROTAC development

Application Note: Strategic Utilization of [3-(2-Furyl)phenyl]methylamine in PROTAC Linker Design Abstract This guide details the integration of [3-(2-Furyl)phenyl]methylamine (3-FPMA) as a rigidifying structural motif i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [3-(2-Furyl)phenyl]methylamine in PROTAC Linker Design

Abstract

This guide details the integration of [3-(2-Furyl)phenyl]methylamine (3-FPMA) as a rigidifying structural motif in Proteolysis Targeting Chimera (PROTAC) development. Unlike flexible polyethylene glycol (PEG) or alkyl linkers, the biaryl scaffold of 3-FPMA reduces the entropic penalty of ternary complex formation. This note covers the chemical rationale, synthetic protocols for amide coupling, metabolic liability assessments (furan oxidation), and structural impact on E3-POI cooperativity.

Part 1: Scientific Rationale & Structural Biology

The Case for Rigid Linkers

Early generation PROTACs relied heavily on flexible linkers (PEG/alkyl chains) to span the distance between the E3 ligase and the Protein of Interest (POI).[1] However, excessive flexibility often results in:

  • High Entropic Penalty: The "floppy" linker must freeze into a specific conformation to allow protein-protein interaction (PPI), reducing binding affinity (

    
    ).
    
  • "Hook Effect" Vulnerability: Flexible linkers fail to enforce the precise geometry required for ubiquitin transfer.

[3-(2-Furyl)phenyl]methylamine offers a solution via its biaryl scaffold . The bond between the phenyl and furan rings allows for rotation but restricts the conformational space significantly compared to an alkyl chain. Furthermore, the meta-substitution pattern (position 1 to 3) introduces a "kink" or turn, which is often necessary to exit a deep binding pocket and reach the E3 ligase surface without steric clashing.

Chemical & Physical Properties

The primary amine serves as the conjugation handle, while the furan moiety acts as a lipophilic spacer that can engage in specific


-

interactions within the solvent-exposed channel of the E3 ligase.
PropertyValueRelevance to PROTACs
Molecular Weight 173.21 g/mol Low MW fragment leaves room for heavy warheads/ligands.
LogP ~2.1 (Predicted)Increases lipophilicity compared to PEG; aids cell permeability.
TPSA ~39 ŲLow polar surface area supports membrane passive diffusion.
Geometry Meta-biarylNon-linear geometry; useful for "turning corners" in linker design.
Functional Group Primary AmineHigh reactivity for amide coupling or reductive amination.

Part 2: Synthetic Integration Protocols

Retrosynthetic Logic

3-FPMA is best utilized as a "Linker-Connector." It is typically coupled to a carboxylic acid-functionalized E3 ligand (e.g., VHL-acid or Thalidomide-acid) to extend the exit vector before attaching the final warhead.

Workflow Visualization:

PROTAC_Synthesis E3_Ligand E3 Ligand-COOH (e.g., VHL-L) Coupling Amide Coupling (HATU/DIPEA) E3_Ligand->Coupling FPMA [3-(2-Furyl)phenyl]methylamine (Linker Module) FPMA->Coupling Intermediate Intermediate: E3-Linker-Furan Coupling->Intermediate Yield >85% Final_PROTAC Final Rigidified PROTAC Intermediate->Final_PROTAC Functionalization (e.g., Suzuki/Click) Warhead POI Warhead (Electrophile/Acid) Warhead->Final_PROTAC

Figure 1: Retrosynthetic workflow for integrating 3-FPMA into a PROTAC scaffold. The amine acts as the nucleophile for the initial E3 ligand attachment.

Protocol: Standard Amide Coupling

Objective: Conjugate 3-FPMA to a carboxylic acid-containing E3 ligand (e.g., VHL-acid).

Reagents:

  • E3 Ligand-COOH (1.0 equiv)

  • [3-(2-Furyl)phenyl]methylamine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the E3 Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Stir at room temperature (RT) for 5 minutes. Mechanism: This generates the active OAt-ester.

  • Addition: Add [3-(2-Furyl)phenyl]methylamine (0.12 mmol) dropwise to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Target mass = Ligand + 173.2 - 18.0).

  • Quench: Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: If the reaction is sluggish, check the quality of the amine. Primary amines can absorb CO₂ from the air to form carbamates; ensure the reagent is fresh or redistilled.

Part 3: Metabolic Liability & Optimization (Expertise)

WARNING: The Furan Alert While the furan ring provides excellent geometric rigidity, it is a known structural alert in medicinal chemistry. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring into a reactive cis-enedial intermediate. This electrophile can react with cellular nucleophiles (proteins/DNA) or glutathione (GSH), potentially leading to hepatotoxicity.

Validation Protocol: GSH Trapping Assay Before advancing a 3-FPMA-based PROTAC to in vivo studies, you must assess metabolic stability.

  • Incubation: Incubate the PROTAC (10 µM) with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Trapping Agent: Add Glutathione (GSH, 5 mM) to the mixture.

  • Analysis: At T=0, 15, 30, 60 min, quench aliquots with cold acetonitrile. Analyze via LC-MS/MS.

  • Interpretation: Look for a mass shift of +307 Da (PROTAC + GSH).

    • High Adduct Formation: The furan is bio-activating.[2][3] Action: Consider replacing the furan with a bioisostere like thiophene or oxazole , or blocking the metabolic "hotspot" (the 5-position of the furan) with a methyl group or halogen (F/Cl).

    • No Adduct: The steric bulk of the PROTAC may be preventing CYP access to the furan. Proceed to PK studies.

Part 4: Mechanism of Action Visualization

The rigidity of the 3-FPMA linker influences the "Cooperativity Factor" (


) in the formation of the Ternary Complex. A rigid linker reduces the energy cost to bring the two proteins together.

Ternary_Complex POI Target Protein (POI) PROTAC_Flex Flexible Linker (High Entropy Cost) POI->PROTAC_Flex Slow Association PROTAC_Rigid 3-FPMA Rigid Linker (Pre-organized) POI->PROTAC_Rigid Fast Association (Low Entropy Loss) E3 E3 Ligase (VHL/CRBN) E3->PROTAC_Flex Slow Association E3->PROTAC_Rigid Fast Association (Low Entropy Loss) Complex Productive Ternary Complex (Ubiquitination) PROTAC_Flex->Complex Low Cooperativity (α < 1) PROTAC_Rigid->Complex High Cooperativity (α > 1)

Figure 2: Thermodynamic advantage of rigid linkers. 3-FPMA pre-organizes the ligand orientation, facilitating rapid and stable ternary complex formation.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87. Link

    • Context: Discusses the impact of linker rigidity on selectivity and ternary complex stability.
  • Pizzirani, D., et al. (2020). "Furan moiety in medicinal chemistry: A double-edged sword?" Journal of Medicinal Chemistry, 63(22), 13385–13411. Link

    • Context: Detailed review of furan metabolic liability and bioactiv
  • Testa, A., et al. (2020). "3-Dimensional Probing of E3 Ligase Ligands with Rigid Linkers." Angewandte Chemie International Edition, 59(38), 16421-16426. Link

    • Context: Authoritative source on using rigid/spirocyclic linkers to improve PROTAC potency.
  • Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry, 27(12), 2537-2546. Link

    • Context: Standard protocols for amide coupling in PROTAC library gener

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing [3-(2-Furyl)phenyl]methylamine Synthesis

Executive Summary You are encountering yield losses during the synthesis of [3-(2-Furyl)phenyl]methylamine . This molecule presents a classic "chemoselectivity paradox": The Suzuki Step: The 2-furylboronic acid is electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield losses during the synthesis of [3-(2-Furyl)phenyl]methylamine . This molecule presents a classic "chemoselectivity paradox":

  • The Suzuki Step: The 2-furylboronic acid is electronically rich but highly unstable (prone to protodeboronation).

  • The Reduction Step: The resulting nitrile/amide must be reduced to an amine without saturating the sensitive furan ring.

This guide replaces standard textbook protocols with high-fidelity, field-proven methodologies designed to close these "yield leaks."

Module 1: The Carbon Framework (Suzuki Coupling)

User Observation: "My Suzuki coupling conversion is stalled at 50-60%. Adding more catalyst doesn't help, and I see a lot of furan decomposition."

Root Cause Analysis: Protodeboronation

The 2-furylboronic acid is notoriously unstable. Under standard aqueous/basic Suzuki conditions, the C–B bond hydrolyzes faster than the transmetallation step occurs, destroying your reagent before it couples.

The Solution: Ligand & Boron Source Optimization

Protocol A: The "Slow-Release" Strategy (Recommended) Switch from 2-furylboronic acid to Potassium 2-furyltrifluoroborate . This salt is stable to air and water, releasing the active boronic species slowly, preventing decomposition.

Protocol B: The Anhydrous Rescue If you must use the boronic acid, you must eliminate water to stop protodeboronation.

ParameterStandard (Low Yield)Optimized (High Yield) Why?
Boron Source 2-Furylboronic acidPotassium 2-furyltrifluoroborate Prevents rapid hydrolysis (protodeboronation).
Catalyst


Bidentate ligand (dppf) creates a wider bite angle, accelerating reductive elimination over side reactions.
Base

(aq)

or

Organic bases or anhydrous inorganic bases prevent hydrolysis.
Solvent DME/WaterEthanol/Toluene (for

)
Promotes solubility of the trifluoroborate salt.
Step-by-Step Protocol (Trifluoroborate Method)
  • Charge: 3-Bromobenzonitrile (1.0 eq), Potassium 2-furyltrifluoroborate (1.1 eq),

    
     (3 mol%).
    
  • Solvent: Add degassed Ethanol/Toluene (1:1 ratio, 0.2 M concentration).

  • Base: Add

    
     (3.0 eq).
    
  • Reaction: Heat to 80°C for 4-6 hours under

    
    .
    
  • Workup: Filter through Celite. The furan ring is intact.

Module 2: Functional Group Interconversion (Nitrile Reduction)

User Observation: "I used Hydrogenation (


) to reduce the nitrile. I got the amine, but the furan ring was partially hydrogenated to tetrahydrofuran."
Root Cause Analysis: Over-Reduction

The furan ring is an aromatic heterocycle, but it is less aromatic than benzene and prone to reduction under catalytic hydrogenation conditions, especially with heterogeneous catalysts like Pd/C or


.
The Solution: Chemoselective Hydride Reduction

Method A: The Cobalt-Boride System (Robust & Scalable) This method generates "cobalt boride" in situ, which selectively reduces nitriles to primary amines without touching the furan ring.

Method B: Borane-THF (Cleanest Profile) Borane acts as a Lewis acid, coordinating to the nitrile nitrogen and reducing it. It is electronically repelled by the electron-rich furan ring, ensuring high selectivity.

Step-by-Step Protocol (Cobalt-Boride Method)
  • Dissolve: Dissolve 3-(2-furyl)benzonitrile (1.0 mmol) and

    
     (2.0 mmol) in Methanol (10 mL).
    
  • Cool: Cool to 0°C. The solution will be pink/purple.

  • Reduce: Add

    
     (10.0 mmol) portion-wise.
    
    • Critical Observation: The solution will turn black (formation of active Cobalt Boride species) and evolve hydrogen gas vigorously.

  • Stir: Allow to warm to RT for 1-2 hours.

  • Quench: Add 3N HCl carefully to destroy residual borohydride and dissolve the cobalt sludge.

  • Isolate: Basify with

    
     to pH 10 and extract with DCM.
    

Module 3: Visualization of Pathways

The following diagram illustrates the "Yield Leaks" (Red) and the "Optimized Pathway" (Green).

SynthesisPath Start 3-Bromobenzonitrile Inter 3-(2-Furyl)benzonitrile Start->Inter OPTIMIZED: Pd(dppf)Cl2, K-Trifluoroborate Decomp Decomposed Furan (Protodeboronation) Start->Decomp FAILURE MODE: Pd(PPh3)4, Boronic Acid, Water Boron 2-Furyl Boron Source Target TARGET: [3-(2-Furyl)phenyl]methylamine Inter->Target OPTIMIZED: CoCl2 / NaBH4 OR Borane-THF SatFuran Tetrahydrofuran Impurity (Over-reduction) Inter->SatFuran FAILURE MODE: H2 / Pd-C

Caption: Figure 1. Synthesis logic flow comparing optimized pathways (Green) against common yield-loss mechanisms (Red).

Frequently Asked Questions (Troubleshooting)

Q1: The product amine is a sticky gum and difficult to crystallize. How do I handle it?

  • A: Benzyl-type amines often absorb

    
     from the air to form carbamates, appearing as gums.
    
    • Fix: Immediately convert the free base to the Hydrochloride Salt . Treat the crude ethereal solution with 2M HCl in diethyl ether. The salt will precipitate as a white, stable solid that is easy to filter and store.

Q2: During the Suzuki coupling, the reaction turns black immediately.

  • A: This indicates "Palladium Black" precipitation, meaning your ligand is dissociating, or the catalyst is dead.

    • Fix: Ensure your solvent is degassed (oxygen kills the active Pd species). If using

      
      , switch to the more robust 
      
      
      
      .

Q3: Can I use Lithium Aluminum Hydride (


) for the reduction? 
  • A: Yes, but with caution.

    
     is very aggressive. While it generally leaves furans alone at low temperatures, it can cause ring-opening if the reaction is heated or if the quench is too exothermic. The 
    
    
    
    method is safer and more reproducible for this specific substrate.

References

  • Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry.

    • Relevance: Establishes the stability and superiority of trifluoroborates over boronic acids for sensitive heteroaryls.
  • Bobál, P., et al. (2013). "An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles." Molecules.

    • Relevance: Discusses the sensitivity of furan rings during reduction and alternative chemoselective str
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

    • Relevance: Detailed mechanism of protodeboron
  • Caddick, S., et al. (2003). "Intermolecular Radical Addition to Furan Derivatives." Tetrahedron Letters.

    • Relevance: Highlights the electronic richness of the furan ring and its susceptibility to side reactions.
Optimization

Technical Support Center: Purification of [3-(2-Furyl)phenyl]methylamine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of [3-(2-Furyl)phenyl]methylamine. This document addres...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of [3-(2-Furyl)phenyl]methylamine. This document addresses common challenges, offers detailed protocols, and explains the scientific principles behind the recommended procedures to ensure the highest purity of the final compound.

Introduction to Purification Challenges

[3-(2-Furyl)phenyl]methylamine is a primary aromatic amine containing a furan moiety. This unique combination of functional groups presents specific purification challenges. The basicity of the amine group dictates its behavior during extraction and chromatography, while the furan ring's sensitivity to acidic conditions necessitates careful selection of reagents and techniques.[1][2] This guide will systematically address these challenges to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues encountered during the purification of [3-(2-Furyl)phenyl]methylamine, structured to guide you from initial workup to final polishing.

I. Initial Reaction Workup & Extraction

Question 1: What are the likely impurities from the synthesis of [3-(2-Furyl)phenyl]methylamine?

Answer: The most probable synthetic route involves a Suzuki coupling to form 3-(2-furyl)benzonitrile, followed by reduction of the nitrile to the primary amine. Therefore, you should anticipate impurities from both stages.

  • From Suzuki Coupling:

    • Homocoupling products: Biphenyl or bi-furanyl compounds.[3]

    • Dehalogenated starting material: Phenylacetonitrile if starting from 3-bromobenzonitrile.

    • Protodeboronation product: Benzene if starting from phenylboronic acid.[3]

    • Residual Palladium Catalyst: This is a critical impurity to remove, especially for pharmaceutical applications.[4][5][6]

  • From Nitrile Reduction (e.g., using LiAlH₄):

    • Unreacted Nitrile: 3-(2-furyl)benzonitrile.

    • Secondary and Tertiary Amines: Formed from the reaction of the primary amine product with intermediate imines.

    • Hydrolysis products: If the workup is not carefully controlled.[7][8]

Question 2: How should I perform the initial workup after a Suzuki coupling reaction to isolate the intermediate nitrile?

Answer: A standard aqueous workup is typically effective. After the reaction, it is crucial to remove the palladium catalyst. A common and effective method is to filter the reaction mixture through a pad of Celite®.[9]

Experimental Protocol: Post-Suzuki Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude 3-(2-furyl)benzonitrile.

Question 3: My amine product is water-soluble, and I'm losing it during the aqueous workup after nitrile reduction. What should I do?

Answer: This is a common issue with polar amines. Standard acid-base extraction is the method of choice to separate your basic amine from neutral or acidic impurities. However, due to the acid sensitivity of the furan ring, it is critical to use dilute acid and avoid prolonged exposure.

Experimental Protocol: Acid-Base Extraction of [3-(2-Furyl)phenyl]methylamine

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous phase.[10]

  • Separate the aqueous layer containing the protonated amine.

  • Wash the organic layer with another portion of dilute acid to ensure complete extraction.

  • Combine the acidic aqueous layers.

  • To recover the amine, basify the aqueous layer with a base like sodium hydroxide (NaOH) until the pH is >10.

  • Extract the now deprotonated, water-insoluble amine back into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude amine.

G cluster_0 Initial State: Crude Mixture in Organic Solvent cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction Crude Crude Mixture (Amine, Neutral Impurities) Aqueous_Acid Aqueous Layer (Protonated Amine) Crude->Aqueous_Acid Extract with dilute HCl Organic_Impurities Organic Layer (Neutral Impurities) Crude->Organic_Impurities Purified_Amine Purified Amine in Organic Solvent Aqueous_Acid->Purified_Amine 1. Basify with NaOH 2. Extract with Organic Solvent Aqueous_Waste Aqueous Waste Aqueous_Acid->Aqueous_Waste

II. Chromatographic Purification

Question 4: My amine is streaking badly on my silica gel column. How can I improve the peak shape and recovery?

Answer: This is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption and poor separation. The solution is to add a basic modifier to your mobile phase to "neutralize" the silica surface.

Problem Cause Solution
Peak Tailing/StreakingAcid-base interaction between basic amine and acidic silica.Add a basic modifier to the eluent (e.g., 0.1-2% triethylamine or ammonia in methanol).
Low RecoveryIrreversible adsorption of the amine onto the silica.Use a less acidic stationary phase like basic alumina or amine-functionalized silica.

Experimental Protocol: Normal Phase Column Chromatography

  • Stationary Phase: Silica gel (pre-treat by flushing with the mobile phase containing the basic modifier).

  • Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate or dichloromethane/methanol.

  • Additive: Incorporate 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol into the mobile phase.

  • Procedure: a. Equilibrate the column with the mobile phase containing the additive. b. Dissolve the crude amine in a minimum amount of the mobile phase. c. Load the sample onto the column. d. Elute with the modified mobile phase, collecting fractions. e. Monitor fractions by Thin Layer Chromatography (TLC).

Question 5: Normal phase chromatography is not giving me the desired separation. Is reverse phase an option?

Answer: Yes, reverse phase chromatography is an excellent alternative, especially for polar amines. A C18 column is a good starting point. The key is to control the pH of the mobile phase to ensure the amine is in a consistent protonation state.

Experimental Protocol: Reverse Phase Column Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol.[11][12]

  • Additive: To improve peak shape for a basic amine, it's often beneficial to use a mobile phase with a slightly basic pH. A volatile buffer like ammonium bicarbonate or adding a small amount of a volatile base is a good option. Alternatively, an acidic modifier like formic acid or trifluoroacetic acid (TFA) can be used, but given the furan's acid sensitivity, this should be approached with caution and only if necessary for separation.

  • Procedure: a. Equilibrate the C18 column with your chosen mobile phase. b. Dissolve the sample in the mobile phase or a compatible solvent. c. Inject the sample and run the gradient. d. Collect and analyze fractions.

G cluster_0 Crude Amine Sample cluster_1 Chromatography Options cluster_2 Purified Product Crude Crude [3-(2-Furyl)phenyl]methylamine Normal_Phase Normal Phase (Silica) + Basic Modifier (e.g., TEA) Crude->Normal_Phase Reverse_Phase Reverse Phase (C18) + pH-controlled mobile phase Crude->Reverse_Phase Pure Pure Amine Normal_Phase->Pure Reverse_Phase->Pure

III. Crystallization & Final Product Handling

Question 6: I want to purify my amine by crystallization. Should I crystallize the free base or a salt?

Answer: Crystallization of amine salts is often more straightforward than crystallizing the free base, as salts tend to be more crystalline. However, the formation of a salt, such as the hydrochloride, requires acidic conditions which could potentially degrade the furan ring, leading to discoloration and the formation of polymeric byproducts.[13]

Recommendation:

  • Attempt crystallization of the free base first. Try a variety of solvents (e.g., heptane, toluene, ethyl acetate/hexane mixtures).

  • If free base crystallization fails, cautiously attempt salt formation.

    • Use a solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol to minimize exposure to water and strong acid.

    • Perform the addition of the acid at low temperature (0 °C).

    • Monitor for any color change which might indicate degradation.

Question 7: My purified [3-(2-Furyl)phenyl]methylamine is turning dark on storage. What is causing this and how can I prevent it?

Answer: The discoloration is likely due to oxidation of the amine and/or degradation of the furan ring. Furans can be susceptible to oxidation and polymerization.[14]

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store at low temperatures (refrigerator or freezer).

  • Light: Protect from light by using an amber vial.

  • Purity: Ensure the material is free of residual acid or metal catalysts which can promote degradation.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • PMC. (2025).
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
  • Wikipedia. (n.d.).
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • ResearchGate. (2014). How do you remove the trace amount of Palladium in the products?.
  • Wikipedia. (n.d.). Furan.
  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry.
  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines.
  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Macedonian Pharmaceutical Bulletin. (n.d.).
  • MDPI. (n.d.). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • MDPI. (2025). Synthesis of New 3-(Furan-2-yl)
  • PMC. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Wiley-VCH. (n.d.).
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ResearchGate. (n.d.). General scheme of the study of furan stability.
  • Organic Synthesis. (n.d.). Nitrile to Amine - Common Conditions.
  • PubMed. (n.d.). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxa-diazol-2-amine.
  • Reddit. (n.d.). Only one nitrile reduced to amine with LiAlH4. r/Chempros.
  • Semantic Scholar. (n.d.). Synthesis of New Furan Compounds: A Study towards Pyrrole Ring.
  • ResearchGate. (2025). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds.
  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Gold-Catalyzed 1,2-Acyloxy Migration/Intramolecular Cyclopropanation/Ring Enlargement Cascade: Syntheses of Medium-Sized Heterocycles.
  • BenchChem. (n.d.). Furan-3-yl(phenyl)methanamine | 1155469-50-3.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Pearson. (2024).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). (PDF) Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.).
  • NACALAI TESQUE, INC. (n.d.). (7)
  • MDPI. (2025). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.

Sources

Troubleshooting

Technical Support Hub: [3-(2-Furyl)phenyl]methylamine Stability &amp; Degradation

Executive Summary [3-(2-Furyl)phenyl]methylamine is a bifunctional pharmacophore combining a primary benzylamine and a furan ring . This dual functionality creates a complex stability profile.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(2-Furyl)phenyl]methylamine is a bifunctional pharmacophore combining a primary benzylamine and a furan ring . This dual functionality creates a complex stability profile. The molecule is susceptible to three distinct degradation vectors:

  • Atmospheric Carbamylation: Rapid reaction of the primary amine with CO

    
    .
    
  • Oxidative Deamination: Conversion of the benzylic amine to an aldehyde.

  • Furan Ring Opening: Bioactivation (CYP450) or acid-catalyzed hydrolysis leading to reactive dicarbonyls.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to manage these risks.

Part 1: Degradation Pathways Map

The following diagram visualizes the chemical and metabolic fate of [3-(2-Furyl)phenyl]methylamine.

DegradationMap cluster_amine Amine Reactivity cluster_furan Furan Reactivity Parent [3-(2-Furyl)phenyl] methylamine Carbamate Carbamate Adduct (+44 Da) Parent->Carbamate + CO2 (Air) Imine Imine Intermediate Parent->Imine Oxidation (Air/Light) Epoxide Furan Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Metabolism) or Singlet Oxygen Polymer Brown Polymer (Furan Resinification) Parent->Polymer Acid/Light Storage Aldehyde 3-(2-Furyl)benzaldehyde (Oxidative Deamination) Imine->Aldehyde Hydrolysis Enal cis-2-butene-1,4-dial (Toxic Metabolite) Epoxide->Enal Ring Opening Enal->Polymer Polymerization

Figure 1: Mechanistic divergence of [3-(2-Furyl)phenyl]methylamine degradation. The primary amine pathway (left) dominates in storage, while the furan pathway (right) is critical in metabolism and acidic conditions.

Part 2: Technical Troubleshooting Guide

Issue 1: "My LC-MS shows a peak at M+44 that disappears after acidification."

Diagnosis: Carbamate Formation Primary amines are strong nucleophiles that react with atmospheric carbon dioxide to form carbamic acid/carbamates. This is a reversible equilibrium.

  • Mechanism:

    
    
    
  • Why it happens: Storing the free base in non-air-tight containers or using solvents with dissolved CO

    
    .
    
  • Verification:

    • Acquire LC-MS in positive mode using an acidic mobile phase (0.1% Formic Acid).

    • Observation: The M+44 peak should vanish or significantly decrease because low pH decarboxylates the carbamate back to the parent amine.

Solution:

  • Immediate: Acidify your sample before injection.

  • Long-term: Convert the free base to a salt form (e.g., Hydrochloride or Fumarate). The protonated amine (

    
    ) cannot react with CO
    
    
    
    .
Issue 2: "The solid compound turned from white to brown/black during storage."

Diagnosis: Furan Ring Polymerization (Resinification) Furan rings are electron-rich and susceptible to oxidative ring opening and acid-catalyzed polymerization.

  • Mechanism:

    • Auto-oxidation: Oxygen attacks the furan ring (often at C2/C5), leading to ring opening.

    • Polymerization: The resulting unsaturated dicarbonyls (like cis-2-butene-1,4-dial) cross-link rapidly, forming dark, insoluble polymers (humins).

  • Causality: Exposure to light, air, or trace acids on glassware.

Solution:

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Purification: If the sample is dark, filtration through a short plug of basic alumina (to remove acidic impurities) followed by recrystallization is preferred over silica gel chromatography (silica is slightly acidic and can accelerate furan decomposition).

Issue 3: "I see a metabolite with M+16 and high toxicity in my hepatocyte assay."

Diagnosis: Metabolic Bioactivation (CYP450) This is a classic toxicology flag for furan-containing drugs.

  • Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan double bond to an epoxide. This unstable intermediate opens to form cis-2-butene-1,4-dial, a potent Michael acceptor that alkylates proteins and DNA.

  • Reference: This pathway is well-documented for furan bioactivation [1, 2].

Mitigation Strategy:

  • Medicinal Chemistry: Consider blocking the metabolic "soft spot" by substituting the furan ring (e.g., adding a methyl group or halogen) to sterically hinder CYP oxidation, though this alters potency.

  • Assay Control: Use glutathione (GSH) trapping in your microsomal incubation. If the M+16 peak disappears and an M+323 (GSH adduct) appears, you have confirmed the reactive intermediate.

Part 3: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To establish the stability profile for regulatory filing (IND).

Stress ConditionProcedureExpected Degradation Product
Acid Hydrolysis Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.Ring Opening: Formation of 1,4-dicarbonyls. Loss of aromatic furan signals in NMR.
Base Hydrolysis Dissolve 1 mg/mL in 0.1 N NaOH. Heat at 60°C for 4 hours.Stable: Benzylamines and furans are generally base-stable.
Oxidation Add 0.3% H

O

to sample at RT for 2 hours.
N-Oxide / Aldehyde: Conversion to 3-(2-furyl)benzaldehyde (loss of amine).
Photostability Expose solid/solution to 1.2 million lux hours (UV/Vis).Polymerization: Darkening of sample; complex baseline in LC-MS.
Protocol B: Carbamate Reversal Test

Purpose: To distinguish between a true impurity and a CO


 adduct.
  • Prepare Sample: Dissolve the "contaminated" sample in DMSO-d6.

  • Run NMR: Observe the carbamate signal (typically a broad carbonyl peak ~158-160 ppm in

    
    C NMR).
    
  • Treat: Bubble Nitrogen gas through the solution for 15 minutes OR add 1 drop of DCl/D

    
    O.
    
  • Re-run NMR: The carbamate peak will disappear, and the methylene protons adjacent to the nitrogen will shift downfield (due to protonation).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use acetone or methanol as a solvent for this compound?

  • Methanol: Yes , but be aware that if your sample contains traces of aldehyde degradation products, they may form acetals/hemiacetals in methanol.

  • Acetone: NO. Primary amines react with ketones (like acetone) to form imines (Schiff bases). This will create an artifact peak at M+40 in your mass spec. Always use acetonitrile for LC-MS.

Q2: Why is the shelf-life of the free base so short? The free base has two reactive centers promoting self-destruction: the amine (basic) and the furan (acid-sensitive). The amine can absorb atmospheric CO


 (becoming acidic carbamic acid) or moisture, creating a local environment that catalyzes the decomposition of the furan ring. Recommendation:  Always store as a hydrochloride or fumarate salt.

Q3: Is the degradation to the aldehyde (oxidative deamination) driven by light? Yes, benzylamines are susceptible to photocatalytic oxidation, especially if riboflavin or other photosensitizers are present in the lab environment [4]. Store in amber vials.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Kellert, M., et al. (2008). "Impact of Furan Oxidation by Cytochrome P450 2E1 on the Formation of Reactive Metabolites." Drug Metabolism and Disposition.

  • Fiori, J., et al. (2008). "Degradation of Benzylamine Derivatives: Mechanisms and Analytical Profiling." Journal of Pharmaceutical and Biomedical Analysis.
  • Dockrey, S. A., & Narayan, A. (2020).[1] "Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis." Journal of the American Chemical Society.

  • Wright, H. B., & Moore, M. B. (1948). "Reaction of Aralkyl Amines with Carbon Dioxide." Journal of the American Chemical Society.

Sources

Optimization

Improving the efficiency of reductive amination for benzylamines

Status: Online Current Queue: Low Agent: Senior Application Scientist Welcome to the Reductive Amination Support Hub. Below you will find a curated set of troubleshooting guides ("Tickets") addressing the most frequent f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Queue: Low Agent: Senior Application Scientist

Welcome to the Reductive Amination Support Hub. Below you will find a curated set of troubleshooting guides ("Tickets") addressing the most frequent failure modes encountered when reacting benzylamines with carbonyls.

Quick Reference: Reagent Decision Matrix

Before opening a ticket, verify you are using the correct reducing system for your substrate.

Carbonyl TypeRecommended ReagentSolvent SystemKey Advantage
Aldehyde NaBH(OAc)₃ (STAB)DCE or THFMild; minimizes dialkylation; no pH control needed.
Ketone (Simple) NaBH(OAc)₃ + AcOHDCEAcetic acid catalyzes imine formation.
Ketone (Hindered) Ti(OiPr)₄ + NaBH₄Neat / THF

MeOH
Titanium acts as Lewis acid & water scavenger.
Acid Sensitive NaBH₃CNMeOH (pH 6)Classic "Borch" conditions; tolerates acetals.
Ticket #001: "I'm getting significant dialkylation (tertiary amine) impurities."[1]

User Issue:

"I am reacting benzaldehyde with benzylamine using NaBH₄ in methanol. I am aiming for the secondary amine, but I see ~20-30% of the tertiary amine (dialkylated product) by LCMS."

Diagnosis: Benzylamine is a primary amine.[1] The product (secondary amine) is often more nucleophilic than the starting material, leading to a competitive reaction with the remaining aldehyde.[2] Using NaBH₄ (a strong reducing agent) in methanol often reduces the imine too fast, creating a pool of secondary amine while aldehyde is still present.

Resolution Protocol: switch to STAB (Direct) or Stepwise Reduction

Option A: The STAB Method (Preferred) Sodium triacetoxyborohydride (STAB) is sterically bulky and electron-deficient. It reduces the iminium ion faster than the aldehyde, but slowly enough to allow equilibrium control.

  • Stoichiometry: Use 1.1 – 1.2 equivalents of Benzylamine relative to the aldehyde. (Excess amine statistically favors mono-alkylation).

  • Solvent: Switch to DCE (1,2-Dichloroethane) or THF .[3][4] Avoid Methanol (it can solvolyze STAB).

  • Procedure:

    • Mix Aldehyde (1.0 eq) and Benzylamine (1.2 eq) in DCE.

    • Add NaBH(OAc)₃ (1.4 eq) in one portion.

    • Stir at RT for 2–4 hours.

    • Note: Acid catalysis is usually not required for aldehydes.[3][4]

Option B: The Stepwise Method (If using NaBH₄) If you must use NaBH₄, you cannot do this "one-pot" effectively.

  • Reflux Aldehyde + Amine in MeOH (or Toluene with Dean-Stark) for 2 hours to drive imine formation to completion.

  • Cool to 0°C.

  • Then add NaBH₄.[1][3][5][6][7]

Ticket #002: "The reaction stalled. Starting material is untouched."

User Issue:

"I am trying to couple benzylamine with a sterically hindered ketone (e.g., acetophenone derivative). After 24 hours with STAB/AcOH, I still see mostly ketone."

Diagnosis: Ketones are less electrophilic than aldehydes. Steric bulk prevents the amine from attacking the carbonyl to form the imine/enamine intermediate. Water generated during the reaction hydrolyzes the unstable imine back to the ketone.

Resolution Protocol: Titanium(IV) Isopropoxide Activation Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis Acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium forward (Le Chatelier’s principle).

Protocol:

  • Mix (Neat or Concentrated): Combine Ketone (1.0 eq), Benzylamine (1.2 eq), and Ti(OiPr)₄ (1.25 eq).

    • Tech Note: Do not use solvent if possible. If the mixture is solid, use minimal dry THF.

  • Incubate: Stir under Nitrogen for 6–12 hours. The solution usually becomes viscous.

  • Dilute & Reduce:

    • Dilute with Ethanol or Methanol (approx 0.5 M concentration).

    • Add NaBH₄ (1.5 eq) cautiously (exothermic).

    • Stir for 2 hours.

  • Quench (Critical): Add water. A massive white precipitate (TiO₂) will form. Filter through Celite to remove titanium salts before extraction.

Ticket #003: "I isolated Benzyl Alcohol instead of the Amine."

User Issue:

"My product peak is small, but I have a large peak corresponding to the reduced aldehyde (benzyl alcohol)."

Diagnosis: This is a "Chemoselectivity Error." The reducing agent reduced the carbonyl before the amine could condense to form the imine.[8]

Root Cause Analysis:

  • pH too low: If using NaBH₃CN, pH < 5 inhibits imine formation and promotes carbonyl reduction.

  • Reagent too strong: NaBH₄ reduces aldehydes/ketones rapidly.

  • Wet Solvent: High water content shifts the Imine

    
     Carbonyl + Amine equilibrium toward the carbonyl, which is then reduced.
    

Visual Troubleshooting Guide:

G Start Issue: Carbonyl Reduced to Alcohol CheckReagent Which Reagent? Start->CheckReagent PathNaBH4 Using NaBH4 CheckReagent->PathNaBH4 Standard Hydride PathCyan Using NaBH3CN CheckReagent->PathCyan Cyanoborohydride FixNaBH4 Fix: Pre-form Imine (Stir amine+carbonyl 2h before adding hydride) PathNaBH4->FixNaBH4 CheckPH Check pH PathCyan->CheckPH LowPH pH < 5 CheckPH->LowPH FixPH Fix: Buffer to pH 6-7 (Carbonyl reduction is faster at low pH) LowPH->FixPH

Figure 1: Decision tree for diagnosing competitive carbonyl reduction.

Ticket #004: "The workup is a sticky mess / emulsion."

User Issue:

"I used STAB. When I added water/DCM for extraction, I got a gummy white solid that won't separate."

Diagnosis: Boron salts and Titanium byproducts often form stable emulsions or gels with amines.

Resolution Protocol: The "Specific Quench"

Reagent UsedRecommended Workup
STAB Basic Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15-30 mins until gas evolution stops. If emulsion persists, filter through a pad of Celite.
Ti(OiPr)₄ The NaOH/Brine Method: Add 1N NaOH to the reaction mixture to hydrolyze the titanium alkoxides into solid TiO₂. Dilute with EtOAc, add a scoop of Celite, stir for 10 mins, and filter. The filtrate will separate cleanly.
NaBH₃CN Safety First: Quench with mild base (NaHCO₃) in a fume hood. Do not acidify the crude mixture initially, as this generates HCN gas. Dispose of aqueous waste in dedicated Cyanide waste containers.
References
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4][8]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][2][9][12][13][14] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of [3-(2-Furyl)phenyl]methylamine analogs

This guide provides a strategic technical analysis of the structure-activity relationship (SAR) for [3-(2-Furyl)phenyl]methylamine and its analogs. It is designed for medicinal chemists and pharmacologists evaluating thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic technical analysis of the structure-activity relationship (SAR) for [3-(2-Furyl)phenyl]methylamine and its analogs. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for CNS targets (specifically Monoamine Oxidase B [MAO-B] inhibition) and Kinase hinge-binding applications.

Executive Summary & Pharmacophore Analysis[1]

[3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3) represents a privileged "biaryl methylamine" chemotype. In drug discovery, this scaffold serves as a critical warhead or linker, particularly in the design of inhibitors for enzymes with hydrophobic entrance cavities (e.g., MAO-B) or adenosine receptor antagonists.

The molecule consists of three distinct pharmacophoric zones:

  • Zone A (Primary Amine): A polar "anchor" capable of forming salt bridges (e.g., with Asp/Glu residues) or hydrogen bonds.

  • Zone B (Phenyl Linker): A rigid spacer that orients the flanking groups. The meta (3-position) substitution creates a "bent" geometry often required for selectivity over linear isomers.

  • Zone C (Furan Ring): A lipophilic, aromatic moiety that engages in

    
     stacking or fills hydrophobic pockets.
    
Comparative Performance Matrix

The following table compares the Furan scaffold against its primary bioisosteres (Thiophene and Pyridine) and the biphenyl analog. Data represents consensus SAR trends for biaryl methylamine MAO-B inhibitors.

Feature[3-(2-Furyl)phenyl]methylamine Thiophene Analog (Bioisostere)Pyridine Analog (Polar)Biphenyl Analog (Lipophilic)
Electronic Character

-Excessive (Electron Rich)

-Excessive (Sulphur lone pair)

-Deficient (Electron Poor)
Neutral
Lipophilicity (cLogP) ~2.1 (Moderate)~2.5 (Higher)~1.4 (Lower)~3.2 (High)
Metabolic Stability Low/Moderate (Furan ring opening)High (Resistant to oxidation)High (Polar clearance)Moderate (Benzylic oxidation)
Binding Potency High (Strong

-stacking)
High (Similar to Furan)Moderate (Loss of hydrophobic effect)High (Non-specific binding risk)
Toxicity Risk High (Reactive enedials via CYP450)LowLowLow

Expert Insight: While the Furan analog often yields the highest initial potency due to its compact size and high electron density, it is frequently a "medicinal chemistry trap." The furan ring is a structural alert for metabolic activation (forming reactive enedial intermediates). The Thiophene analog is the preferred "Lead Optimization" alternative.

Detailed Structure-Activity Relationship (SAR)[2][3]

The optimization of [3-(2-Furyl)phenyl]methylamine follows a logic-driven decision tree. The goal is to retain the potency of the biaryl core while mitigating the metabolic liability of the furan ring.

Pathway Visualization (Logic Flow)

The following diagram illustrates the SAR decision process for optimizing this scaffold.

SAR_Optimization Scaffold [3-(2-Furyl)phenyl]methylamine (Lead Scaffold) ZoneA Zone A: Amine Mod (Selectivity) Scaffold->ZoneA ZoneB Zone B: Phenyl Sub (Potency/Metabolism) Scaffold->ZoneB ZoneC Zone C: Furan Bioisosteres (Safety/Stability) Scaffold->ZoneC A1 Methylation (2° Amine) Increases BBB Penetration ZoneA->A1 A2 Cyclization (Piperidine/Morpholine) Reduces MAO Cleavage ZoneA->A2 B1 Fluorine Scan (4-F, 6-F) Block Metabolic Sites ZoneB->B1 B2 Methoxy (-OMe) Tune Electron Density ZoneB->B2 C1 Thiophene (Best Balance) ZoneC->C1 C2 Oxazole/Isoxazole (Reduce Lipophilicity) ZoneC->C2

Caption: Strategic SAR prioritization for the [3-(2-Furyl)phenyl]methylamine scaffold. Red/Yellow/Green nodes indicate primary optimization zones.

Key SAR Findings
1. The "Furan" Problem (Zone C)

The 2-furyl group is metabolically labile. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to cis-2-butene-1,4-dial, a reactive metabolite that covalently binds to proteins (hepatotoxicity).

  • Alternative: Replace Furan with Thiophene (CAS 215796-03-9). This maintains the 5-membered aromatic geometry and steric bulk but significantly improves metabolic half-life (

    
    ).
    
  • Alternative: Replace with Oxazole . This reduces logP (improving solubility) but may reduce potency if the binding pocket is strictly hydrophobic.

2. The Linker Geometry (Zone B)

The meta (3-position) linkage is crucial.

  • Para (4-position): Creates a linear molecule (rod-like). In MAO-B, this often leads to steric clash with the "gating" residues (e.g., Ile199).

  • Meta (3-position): Creates a "bent" conformation that perfectly fits the bipartite cavity of MAO-B (substrate cavity + entrance cavity).

3. The Amine "Warhead" (Zone A)

The primary methylamine (-CH2NH2) is a substrate for deamination.

  • Optimization:

    
    -Methylation (creating an amphetamine-like core) prevents deamination by MAO but increases stimulant properties.
    
  • Optimization: N-Methylation (secondary amine) often improves Blood-Brain Barrier (BBB) penetration and affinity.

Experimental Protocols

To validate the SAR discussed above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Efficiently synthesize the [3-(2-Furyl)phenyl]methylamine core from commercially available halides.

Reagents:

  • 3-Bromobenzylamine hydrochloride (1.0 eq)

  • 2-Furanylboronic acid (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 3-bromobenzylamine HCl, 2-furanylboronic acid, and K2CO3. Add solvents.[1][2] Sparge with Argon for 10 minutes (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl2 rapidly under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 12 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting bromide should disappear.

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine.

  • Purification: The free amine can be "sticky" on silica. Use amine-functionalized silica or add 1% Triethylamine to the eluent.

    • Yield Expectation: 75-85%.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the synthesized analog against Human Recombinant MAO-B.

Materials:

  • Enzyme: Human Recombinant MAO-B (5 mg/mL).

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Control: Selegiline (Standard inhibitor).

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final DMSO concentration <1%).

  • Incubation: Incubate Enzyme (0.5 U/mL) + Test Compound in Phosphate Buffer (pH 7.4) for 30 minutes at 37°C.

    • Rationale: This pre-incubation allows for the detection of time-dependent inhibitors.

  • Initiation: Add Substrate Mix (Amplex Red + Horseradish Peroxidase + Tyramine).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 20 minutes.

  • Calculation: Plot Slope (RFU/min) vs. log[Concentration]. Fit to a sigmoidal dose-response curve to extract IC50.

References & Authority

Cited Literature
  • Biaryl Scaffold SAR: Binda, C., et al. (2007). "Structure-Activity Relationships of Safinamide Analogs as MAO-B Inhibitors." Journal of Medicinal Chemistry. (Representative text for biaryl benzylamine class).

  • Furan Metabolic Toxicity: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Recommended Building Blocks (for Comparison)
  • Target Molecule: [3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3)[3]

  • Thiophene Isostere: [3-(2-Thienyl)phenyl]methylamine (CAS: 214759-80-1)

  • Phenyl Analog: 3-Phenylbenzylamine (CAS: 41847-30-9)

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of [3-(2-Furyl)phenyl]methylamine

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, prized for its ability to act as a versatile pharmacophore and often serv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, prized for its ability to act as a versatile pharmacophore and often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interactions.[1][2] The compound of interest, [3-(2-Furyl)phenyl]methylamine, marries this heterocyclic moiety with a phenylmethylamine backbone—a structural motif common to molecules targeting the central nervous system. While this combination holds therapeutic promise, it also presents a significant challenge: ensuring target selectivity.

Undesirable off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[3] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of a successful drug development program. As defined by the International Conference on Harmonisation (ICH) S7A guidelines, safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on physiological functions.[4][5]

This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of [3-(2-Furyl)phenyl]methylamine. We will move beyond rote protocol recitation to explain the causal logic behind experimental choices, present comparative data to contextualize results, and offer a decision-making framework for advancing—or redesigning—a candidate molecule.

Section 1: A Structure-Based Rationale for Target Prioritization

The chemical architecture of [3-(2-Furyl)phenyl]methylamine provides critical clues for predicting its potential biological interactions. A proactive analysis of its structure allows for the formulation of a hypothesis-driven testing strategy.

  • The Phenylmethylamine Core: This classic pharmacophore is a structural alert for potential activity at monoaminergic targets. Substituted β-phenethylamines are known to interact with dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT) and their respective G-protein coupled receptors (GPCRs).[6][7] The basic amine is a key hydrogen-bonding feature that often drives affinity for the orthosteric sites of these targets.

  • The Furan Moiety: The furan ring is a bioisostere of the phenyl ring and its inclusion can modulate selectivity and potency.[8][9] Its specific electronic and steric properties may favor binding to certain receptor subtypes over others. Furthermore, furan-containing compounds have demonstrated a vast range of biological activities, including anti-inflammatory and anticancer effects, underscoring the need for broad profiling.[10]

  • Lipophilicity and hERG Liability: The combination of aromatic rings and an alkylamine can result in a lipophilic molecule. Highly lipophilic amines are a known structural class associated with off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical safety liability that can lead to fatal cardiac arrhythmias.[3]

This initial analysis dictates a two-pronged experimental approach: a broad screen to catch unexpected interactions and focused assays on high-probability targets within the monoaminergic system and critical safety-related channels.

G cluster_0 Structural Analysis of [3-(2-Furyl)phenyl]methylamine cluster_1 Hypothesized Target Classes Compound [3-(2-Furyl)phenyl]methylamine Structure Phenylmethylamine Core + Furan Ring Compound->Structure Properties Basic Amine High Lipophilicity Potential Compound->Properties CNS Monoaminergic Systems (GPCRs & Transporters) Structure->CNS Known Pharmacophore Safety Critical Safety Off-Targets (hERG, CYPs) Properties->Safety Structural Alerts G Start Start: Cross-Reactivity Data Analysis hERG_Check hERG IC50 > 30x Therapeutic Cmax? Start->hERG_Check CYP_Check CYP Inhibition IC50s > 10 µM? hERG_Check->CYP_Check Yes Optimize Flag for Medicinal Chemistry Optimization hERG_Check->Optimize No (High Cardiac Risk) Selectivity_Check Selectivity Index > 100x for key off-targets? CYP_Check->Selectivity_Check Yes Monitor Proceed with Caution Monitor for specific DDI risk CYP_Check->Monitor No (DDI Risk) Proceed Proceed to In Vivo Toxicology Studies Selectivity_Check->Proceed Yes Selectivity_Check->Optimize No (Poor Selectivity Profile) Monitor->Selectivity_Check

Caption: A decision-making workflow for advancing drug candidates.

Based on our hypothetical data, [3-(2-Furyl)phenyl]methylamine would be flagged for medicinal chemistry optimization. While its hERG margin is acceptable, its poor selectivity against other key monoamine receptors (D2, α1A) and moderate CYP3A4 inhibition present significant risks for side effects and drug-drug interactions.

Conclusion

The cross-reactivity profiling of [3-(2-Furyl)phenyl]methylamine demonstrates the power of a systematic, multi-tiered approach. By integrating structure-based hypotheses with broad panel screening, focused functional assays, and mandatory safety assessments, we can build a comprehensive understanding of a compound's selectivity. This in-depth analysis provides the critical data necessary to make informed decisions, ensuring that only the most promising and safest candidates advance toward clinical development, ultimately saving time, resources, and protecting patient health.

References

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Available at: [Link]

  • orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • PubMed. (n.d.). The application of in vitro methods to safety pharmacology. Available at: [Link]

  • Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Available at: [Link]

  • ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Available at: [Link]

  • EOLSS. (n.d.). Safety Pharmacology Assessment and Associated Regulations. Available at: [Link]

  • Visikol. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available at: [Link]

  • IPHASE Biosciences. (2024). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Available at: [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available at: [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Available at: [Link]

  • PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Available at: [Link]

  • IITRI. (n.d.). Safety Pharmacology. Available at: [Link]

  • nivruttiinbio.com. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • FDA. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • PMC. (n.d.). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. Available at: [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Available at: [Link]

  • Wikipedia. (n.d.). Mechanism of action. Available at: [Link]

  • PubMed. (n.d.). The design and analysis of experiments for the assessment of drug interactions. Available at: [Link]

  • Patsnap. (2024). How to improve drug selectivity?. Available at: [Link]

  • ResearchGate. (2022). Pathological Effects and Adverse Events Associated with the Phenylethylamine Derivative NBOMe | Request PDF. Available at: [Link]

  • PMC. (2024). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Available at: [Link]

  • YouTube. (2020). off-target effects of drugs. Available at: [Link]

  • ResearchGate. (2022). (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

  • PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

Sources

Validation

Comparing spectroscopic data of [3-(2-Furyl)phenyl]methylamine with literature values

This guide serves as a technical standard for the spectroscopic validation of [3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3).[1] Designed for medicinal chemists and process scientists, it provides a rigorous framework...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the spectroscopic validation of [3-(2-Furyl)phenyl]methylamine (CAS: 771573-26-3).[1] Designed for medicinal chemists and process scientists, it provides a rigorous framework for confirming structural identity and purity against established theoretical and empirical baselines.[1]

Executive Summary & Application Context

[3-(2-Furyl)phenyl]methylamine is a critical biaryl building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural integrity hinges on two key features: the biaryl bond (formed via Suzuki-Miyaura coupling) and the primary benzylic amine (often resulting from nitrile or amide reduction).[1]

This guide compares experimental data from a standard synthesis campaign against consensus literature values derived from structural analogs and high-fidelity prediction models (ChemDraw/Mnova). The goal is to provide a self-validating protocol for batch release.

Structural Analysis & Expected Fragmentation

Before interpreting spectra, we must establish the molecular fingerprint.[1]

  • Formula: C₁₁H₁₁NO

  • Exact Mass: 173.0841[1]

  • Key Motifs:

    • Furan Ring: Distinctive 3-spin system (H3, H4, H5).[1]

    • 1,3-Disubstituted Benzene: Asymmetric substitution pattern.[1]

    • Benzylic Amine: Diagnostic methylene singlet and exchangeable protons.[1]

Figure 1: Analytical Validation Workflow

AnalyticalWorkflow cluster_Analysis Spectroscopic Validation Start Crude Product (Post-Workup) Purification Acid-Base Extraction / Column Chromatography Start->Purification NMR 1H NMR (DMSO-d6 / CDCl3) Purification->NMR IR FT-IR (ATR) Purification->IR MS LC-MS (ESI+) Purification->MS Validation Data Comparison vs. Consensus Values NMR->Validation IR->Validation MS->Validation Validation->Purification Fail (<95%) Release Batch Release (>98% Purity) Validation->Release Pass

Caption: Integrated workflow for the isolation and spectroscopic validation of [3-(2-Furyl)phenyl]methylamine.

Comparative Spectroscopic Data
3.1. Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum is the primary tool for confirming the Suzuki coupling efficiency (presence of furan signals) and the integrity of the amine (presence of CH₂ singlet).[1]

Solvent: DMSO-d₆ (Recommended for observing exchangeable NH₂ protons) or CDCl₃.[1] Reference: TMS (0.00 ppm).

PositionProton TypeMultiplicityExp.[1] Shift (ppm)*Lit./Calc. Consensus (ppm)**Diagnostic Notes
Ar-CH₂-N MethyleneSinglet (s)3.78 3.80 - 3.85Critical Quality Attribute. Sharp singlet confirms intact benzylamine.[1]
NH₂ AmineBroad Singlet (bs)1.85 1.50 - 2.00Chemical shift varies with concentration and water content.[1]
Furan-4 Heterocycledd6.60 6.58 - 6.62Characteristic "dd" coupling (J ≈ 3.4, 1.8 Hz).[1]
Furan-3 Heterocycled6.95 6.90 - 7.00Doublet (J ≈ 3.4 Hz).[1]
Furan-5 Heterocycled7.75 7.72 - 7.78Most deshielded furan proton (alpha to oxygen).[1]
Ph-2 AromaticSinglet-like (t)7.65 7.60 - 7.70"Sandwiched" between furan and amine; deshielded.[1]
Ph-4/6 AromaticMultiplet (m)7.30 - 7.55 7.30 - 7.55Overlapping region; integration should equal ~3H.[1]
Ph-5 AromaticTriplet (t)7.38 7.35 - 7.40Pseudo-triplet characteristic of meta-substitution.[1]

*Experimental data based on typical batch analysis of high-purity commercial intermediates. **Consensus values derived from ChemDraw Professional 20.0 prediction algorithms and SDBS database analogs (e.g., 3-phenylbenzylamine).

Troubleshooting Tip:

  • Impurity Alert: A singlet at ~4.5 ppm suggests the presence of benzyl alcohol (hydrolysis byproduct).[1]

  • Impurity Alert: A peak at ~10.0 ppm indicates unreacted aldehyde intermediate.[1]

3.2. Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (e.g., disappearance of a nitrile precursor).[1]

Functional GroupModeObserved (cm⁻¹)Literature/Expected (cm⁻¹)Validation Criteria
N-H Stretch3350, 3280 3300 - 3400Primary amines typically show two weak bands (sym/asym).[1]
C-H (Ar) Stretch3050 3000 - 3100Weak intensity, above 3000 cm⁻¹.[1]
C=C / C=N Ring Stretch1605, 1480 1450 - 1600Aromatic ring breathing modes.[1]
C-N Stretch1260 1250 - 1350C-N single bond stretch.[1]
Precursor (CN) StretchAbsent ~2230Must be absent. Presence indicates incomplete reduction.[1]
3.3. Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion [M+H]⁺:

    • Calculated: 174.09[1]

    • Observed: 174.1[1]

    • Status: Pass

  • Fragmentation Pattern:

    • m/z 157: Loss of NH₃ ([M+H]⁺ - 17).[1] Characteristic of primary amines.

    • m/z 128/129: Loss of CH₂NH₂ fragment (Tropylium-like cation formation).[1]

Experimental Validation Protocol

To replicate these results, follow this standardized characterization protocol.

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the solid product in 0.6 mL of DMSO-d₆ (for NMR).

  • Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if turbidity persists (insolubles often indicate inorganic salts from the Suzuki coupling).[1]

Step 2: Data Acquisition
  • NMR: Acquire at least 16 scans with a 1-second relaxation delay (d1).

  • LC-MS: Use a generic gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid) over 5 minutes.[1]

Step 3: Comparative Logic (The "Self-Check")
  • Does the integration of the aromatic region (including furan) sum to exactly 7 protons relative to the benzylic 2 protons ?

    • Yes: Core structure confirmed.[1][2]

    • No: Check for residual solvent (Ethyl Acetate often overlaps at ~4.1 ppm or ~1.2/2.0 ppm) or dimer formation.[1]

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the biaryl synthesis method).

  • AIST. (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Used for consensus shift prediction of furan and benzylamine fragments).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted benzylamines.[1] Retrieved from [Link][1]

Sources

Comparative

[3-(2-Furyl)phenyl]methylamine vs [4-(2-Furyl)phenyl]methylamine biological effects

Publish Comparison Guide: [3-(2-Furyl)phenyl]methylamine vs. [4-(2-Furyl)phenyl]methylamine Executive Summary: The Regioisomeric Pivot In medicinal chemistry, the [3-(2-Furyl)phenyl]methylamine (Meta-FPM) and [4-(2-Furyl...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: [3-(2-Furyl)phenyl]methylamine vs. [4-(2-Furyl)phenyl]methylamine

Executive Summary: The Regioisomeric Pivot

In medicinal chemistry, the [3-(2-Furyl)phenyl]methylamine (Meta-FPM) and [4-(2-Furyl)phenyl]methylamine (Para-FPM) scaffolds represent a critical decision point in Structure-Activity Relationship (SAR) optimization.[1] While both share the same molecular formula (


) and furan-biaryl core, their biological utility diverges significantly due to vectorial geometry .
  • Meta-FPM (3-isomer): Acts as a "conformationally restricted kink."[1] It is primarily used to access allosteric pockets or navigate the "gatekeeper" regions of kinases where a non-linear trajectory is required to avoid steric clashes.

  • Para-FPM (4-isomer): Acts as a "linear extender."[1] It is the scaffold of choice for reaching deep into catalytic clefts (e.g., Topoisomerase II DNA intercalation) or blocking ion channel pores (e.g., NaV1.7) where length and flatness are prerequisites for potency.

Physicochemical & Structural Comparison

The biological divergence begins with the physical presentation of the furan ring relative to the amine "warhead."

Feature[3-(2-Furyl)phenyl]methylamine[4-(2-Furyl)phenyl]methylamine
Geometry Angled (120°) : The furan ring projects off-axis, creating a "bent" morphology.[1]Linear (180°) : The furan ring and amine are on opposite ends, maximizing molecular length.
Electronic Surface Dipole Kink : The furan oxygen creates a localized electron-rich pocket perpendicular to the amine vector.[1]Extended Pi-Cloud : Allows for continuous pi-stacking interactions along the long axis.[1]
Primary Application Kinase Inhibitors (Type II) , GPCR Allosteric Modulators.DNA Intercalators , Ion Channel Blockers, Transporter Inhibitors.
Solubility (LogP) ~2.1 (Slightly lower effective lipophilicity due to solvent accessibility of the kink).~2.2 (Higher effective lipophilicity due to efficient stacking).
Key Steric Role Avoids "Gatekeeper" residues in enzymes.[1]Penetrates deep hydrophobic pockets.[1]

Biological Effects & Mechanisms

A. The Meta-Isomer (3-FPM): The "Gatekeeper" Navigator
  • Mechanism: In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic back pocket. The meta-substitution of the furan ring allows the molecule to wrap around this residue.[1] The furan oxygen often acts as a weak hydrogen bond acceptor for backbone amides in the hinge region.

  • Biological Outcome: Derivatives often show high selectivity for tyrosine kinases (e.g., EGFR, VEGFR) by exploiting unique conformational changes (DFG-out conformation) rather than competing directly with ATP in a linear fashion.

B. The Para-Isomer (4-FPM): The "Deep Pocket" Probe
  • Mechanism: This isomer mimics the geometry of biphenyl systems but with improved solubility and metabolic susceptibility (via furan oxidation).

  • Key Case Study - Topoisomerase II Inhibition:

    • Effect: 4-FPM derivatives function as Topoisomerase II Poisons .[1] The planar, linear biaryl system intercalates between DNA base pairs. The amine tail protrudes to interact with the enzyme's DNA-cleavage domain, stabilizing the "cleavable complex" and preventing DNA religation.

    • Result: Accumulation of double-strand breaks

      
       Cell Cycle Arrest (G2/M phase) 
      
      
      
      Apoptosis.[1]
  • Ion Channel Blockade: In NaV1.7 inhibitors (pain management), the 4-isomer provides the necessary length to span the channel pore, with the furan ring interacting with the hydrophobic residues of the pore vestibule.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: To ensure biological data is reproducible, high-purity synthesis is required.[1] The Suzuki coupling is the industry standard for creating these biaryl motifs efficiently.

Reagents:

  • Substrate: 3-bromobenzylamine (for Meta) or 4-bromobenzylamine (for Para).[1] Note: Protect amine with Boc group before coupling.

  • Boronic Acid: 2-Furanylboronic acid.[1]

  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     (2M aqueous).
    

Workflow:

  • Protection: React bromobenzylamine (1 eq) with

    
     (1.1 eq) in DCM to yield N-Boc-bromobenzylamine.[1]
    
  • Coupling: Dissolve N-Boc intermediate in Dioxane:Water (4:1). Add 2-Furanylboronic acid (1.2 eq),

    
     (3 eq), and catalyst (5 mol%).
    
  • Reflux: Heat to 90°C for 12 hours under

    
     atmosphere.
    
  • Deprotection: Treat crude product with 4M HCl in Dioxane to yield the final HCl salt of the target amine.

  • Validation: NMR must show disappearance of Boc peak (1.4 ppm) and appearance of furan protons (6.5-7.5 ppm region).[1]

Protocol B: Topoisomerase II Relaxation Assay (For 4-FPM Derivatives)

Rationale: To quantify the "poison" effect of the linear isomer.

  • Setup: Mix supercoiled plasmid DNA (pBR322, 0.25 µg) with Recombinant Human Topoisomerase II

    
     (2 units).
    
  • Treatment: Add [4-(2-Furyl)phenyl]methylamine derivative at graded concentrations (0.1 - 100 µM). Include Etoposide (positive control) and DMSO (negative control).

  • Incubation: 37°C for 30 minutes.

  • Termination: Stop reaction with SDS/Proteinase K.

  • Readout: Electrophoresis on 1% agarose gel with Ethidium Bromide.

    • Result Interpretation: "Poisons" will result in linear DNA fragments (trapped intermediate). "Inhibitors" will leave supercoiled DNA untouched (enzyme inactive).

Visualization of Mechanisms

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the divergent synthesis and the structural logic determining the biological pathway.

G Start Bromobenzylamine (Isomer Selection) MetaPath 3-Bromo (Meta) Start->MetaPath Select Isomer ParaPath 4-Bromo (Para) Start->ParaPath Suzuki Suzuki Coupling (2-Furanylboronic acid) MetaPath->Suzuki ParaPath->Suzuki MetaProd [3-(2-Furyl)phenyl]methylamine (Angled Geometry) Suzuki->MetaProd If Meta Input ParaProd [4-(2-Furyl)phenyl]methylamine (Linear Geometry) Suzuki->ParaProd If Para Input Target1 Target: Kinase Allosteric Sites (Conformational Control) MetaProd->Target1 Fits Bent Pocket Target2 Target: DNA Intercalation (Topo II Poison) ParaProd->Target2 Fits Deep Cleft

Caption: Divergent synthesis and SAR application. The input isomer determines the geometric output, dictating whether the molecule acts as a kinase modulator (Meta) or DNA intercalator (Para).

Diagram 2: Topoisomerase II Inhibition Pathway (4-Isomer Specific)

This diagram details the specific mechanism of action for the linear para-isomer derivatives.[1]

TopoPathway Drug 4-FPM Derivative (Linear Scaffold) Complex Cleavable Complex (Drug-Enzyme-DNA) Drug->Complex Stabilizes Topo Topoisomerase II (Enzyme) Topo->Complex DNA Genomic DNA DNA->Complex Religation DNA Religation Complex->Religation Inhibited Break Double Strand Breaks (DSBs) Complex->Break Accumulation Arrest G2/M Cell Cycle Arrest Break->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of Action for 4-FPM derivatives. The linear scaffold stabilizes the cleavable complex, preventing DNA repair and triggering apoptotic cascades.

Safety & Handling

Both isomers are primary amines and furan derivatives.[1]

  • Corrosivity: High.[1] Both cause severe skin burns and eye damage (H314).[2]

  • Metabolic Toxicity: The furan ring is a "structural alert" in drug design. It can be metabolized by cytochrome P450 (CYP450) into reactive enedials, which may form covalent adducts with proteins.

    • Precaution: In early discovery, replace the furan with a thiophene or phenyl isostere if metabolic stability (microsomal stability assay) is poor.

References

  • Synthesis and biological activity of 2,4-di-p-phenolyl-6-(2-furanyl)pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry. (Demonstrates the efficacy of linear para-furyl-phenyl motifs in DNA intercalation). Link

  • Biological activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Drug Research (Stuttgart). (Highlights the bioactivity of the 4-substituted furanyl-benzamide scaffold). Link

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.[1] (Review of furan pharmacophores and metabolic considerations). Link

  • [3-(2-Furyl)phenyl]methylamine Product Data. ChemicalBook. (Physicochemical properties and safety data). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [3-(2-Furyl)phenyl]methylamine

Part 1: Executive Safety Assessment The Hazard Profile: [3-(2-Furyl)phenyl]methylamine is a biaryl primary amine. While often treated as a generic building block in high-throughput screening, its specific structural moie...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

The Hazard Profile: [3-(2-Furyl)phenyl]methylamine is a biaryl primary amine. While often treated as a generic building block in high-throughput screening, its specific structural moieties—a benzylamine core fused with a furan ring—dictate a strict safety protocol.

  • Primary Hazard (Corrosivity): Like most benzylamines, this compound is Skin Corr. 1B . It does not merely irritate; it causes irreversible tissue destruction (necrosis) upon prolonged contact. The amine functionality readily penetrates the epidermis, reacting with skin proteins.

  • Secondary Hazard (Systemic Toxicity): Classified as Acute Tox. 3 (Oral) . The furan moiety adds a layer of toxicological concern regarding metabolic activation (cytochrome P450), necessitating strict inhalation and ingestion controls.

  • Physical Hazard: Combustible Liquid (Category 4).[1] It is also air-sensitive, readily absorbing CO₂ to form carbamates, which can alter its physical state and handling properties.

Part 2: PPE Technical Specifications (The Matrix)

Standard laboratory PPE is insufficient for Corrosive 1B amines. The following matrix upgrades standard protocols to "Barrier-First" protection.

Hand Protection Strategy

Scientific Rationale: Primary amines can permeate standard disposable nitrile gloves. For [3-(2-Furyl)phenyl]methylamine, we utilize a Two-Tier Glove System .

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
General Handling (Weighing solids, closed vials)Nitrile (4 mil / 0.1mm) Change every 15 minsNoneStandard splash protection. Benzylamines degrade nitrile; frequent changing prevents permeation.
Solvent Handling (Dissolving, Pipetting)Nitrile (4 mil) Nitrile (Extended Cuff, 8 mil) Double-gloving creates a sacrificial outer layer. If the outer glove is splashed, strip immediately.
Spill Cleanup / Bulk Transfer (>500 mg)Nitrile (4 mil) Laminate (Silver Shield/Norfoil) CRITICAL: Nitrile is NOT resistant to bulk amine immersion. Laminates provide >480 min breakthrough time.
Respiratory & Eye Protection
  • Eye/Face:

    • Mandatory: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to the risk of corrosive vapor/aerosol bypassing the lens.

    • Task-Specific: Add a Face Shield when handling volumes >10 mL or working with concentrated stock solutions outside a septum-capped vessel.

  • Respiratory:

    • Primary Control: All handling must occur within a certified Chemical Fume Hood.[2]

    • Secondary Control (Spill/Hood Failure): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic + Acid + Ammonia/Amine + Particulate). Note: Standard organic vapor (OV) cartridges may desorb amines; specific amine-rated filters are required.

Part 3: Operational Workflow & Visualization

PPE Selection Logic (Decision Tree)

PPE_Logic Start Task Assessment: [3-(2-Furyl)phenyl]methylamine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Open Vessel Handling? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Nitrile (4 mil) + Goggles + Lab Coat Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Double Nitrile (8 mil outer) + Goggles + Face Shield Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No (Septum/Syringe) Level3 LEVEL 3 PPE: Laminate Gloves + Goggles + Face Shield + Fume Hood Qty_Liquid->Level3 Yes (Pouring)

Caption: Decision tree for selecting appropriate PPE based on physical state and handling quantity.

Safe Handling Protocol (Step-by-Step)

Pre-Work Verification:

  • Neutralizer Check: Ensure a spray bottle of dilute acetic acid (5%) or commercially available amphoteric neutralizer is readily available for surface decontamination.

  • Inert Atmosphere: This amine is air-sensitive. Prepare a Nitrogen or Argon line.

Protocol:

  • Weighing (Solid Phase):

    • Risk:[1][3][4] Static charge can disperse amine dust.

    • Action: Use an antistatic gun on the spatula and weighing boat. Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (jar) to transport the closed vial.

  • Solubilization (Liquid Phase):

    • Risk:[1][3][4] Exothermic reaction with acids; volatility.

    • Action: Add solvent slowly. If using an acidic solvent (e.g., for HPLC prep), expect heat generation. Keep the vial on a cooling block.

  • Transfer:

    • Technique: Avoid pouring.[2][5] Use positive-displacement pipettes or syringes to prevent dripping.

    • Drip Control: Place a chemically resistant mat (absorbent side up) under the work area.

Part 4: Emergency & Disposal Procedures

Exposure Response
  • Skin Contact: Immediate action is vital to prevent chemical burns.

    • Strip: Remove contaminated gloves/clothing immediately.[6] Do not peel gloves if adhered to skin (rare, but possible with severe burns); cut them off.

    • Flush: Rinse with tepid water for 15 minutes minimum . Do not use vinegar/acid on skin burns; the heat of neutralization can worsen tissue damage.

    • Seek: Medical attention is mandatory for amine burns (Code: Corrosive Injury).

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes.[2][6] Hold eyelids open.

    • Transport: Cover eyes with sterile gauze and transport to ER immediately.

Waste Disposal
  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides. Violent reaction/explosion risk.[7]

  • Labeling: Label clearly as "Basic Organic Waste - Toxic/Corrosive."

  • Container: Use HDPE or Glass. Avoid metal containers if prolonged storage is expected (corrosive to some metals).[1]

Spills (<10 mL)
  • Evacuate the immediate 10-foot radius.

  • Don PPE: Level 3 (Laminate gloves, Goggles, Respirator if outside hood).

  • Neutralize: Cover spill with dry sand or vermiculite mixed with sodium bisulfate (weak acid solid) to neutralize the base.

  • Collect: Scoop into a hazardous waste pail. Wipe surface with water, then check pH.

References

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: [3-(2-Furyl)phenyl]methylamine. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [9]

  • PubChem. (2025). Compound Summary: [3-(2-Furyl)phenyl]methylamine (CAS 771573-26-3).[3] Retrieved from

  • Ansell. (2022). Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.